Fmoc-D-Leu-OH
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114360-54-2 | |
| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Leu-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Leu-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine, is a pivotal building block in modern peptide synthesis and drug discovery. As a derivative of the natural amino acid D-leucine, it incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins in a controlled, stepwise manner. The D-configuration of the leucine residue is of particular interest in the design of peptidomimetics and peptide-based therapeutics with enhanced stability against enzymatic degradation. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is characterized by the bulky, UV-active Fmoc group attached to the D-enantiomer of leucine. This structure confers specific chemical and physical properties that are essential for its application in peptide synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-4-methylpentanoic acid | [1] |
| Synonyms | N-α-Fmoc-D-leucine, (R)-Fmoc-2-amino-4-methylpentanoic acid | [1] |
| CAS Number | 114360-54-2 | [1] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 148 - 163 °C | [1] |
| Optical Rotation | [α]²⁰/D +25 ±2°, c = 1% in DMF | [1] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [2][3] |
| Storage | 2-8°C, keep in a dark and dry place | [4] |
Table 2: Spectroscopic Data of Fmoc-L-Leu-OH *
| Technique | Data |
| ¹H NMR | (Spectrum for L-isomer) A ¹H NMR spectrum of Fmoc-L-Leu-OH is available.[5] |
| ¹³C NMR | (Spectrum for L-isomer) A ¹³C NMR spectrum of Fmoc-L-Leu-OH is available.[6] |
| Mass Spectrometry | (Data for L-isomer) Molecular Ion: 353 m/z.[7] |
| FT-IR | (Data for L-isomer) An FT-IR spectrum of Fmoc-L-Leu-OH is available. |
Note: The spectroscopic data presented is for the L-isomer (Fmoc-L-Leu-OH). The spectra for the D-isomer (this compound) are expected to be virtually identical. The most significant difference between the two enantiomers is the sign of the specific optical rotation.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the coupling of this compound to a growing peptide chain on a solid support.
Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis
1. Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent.
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Reaction vessel for SPPS
-
Shaker or vortexer
2. Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to stand for a few minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours to facilitate the coupling reaction and the formation of the peptide bond.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. A negative Kaiser test (beads remain colorless or yellow) signifies a complete reaction.
-
This cycle of deprotection, activation, and coupling is repeated with subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound.
Caption: Experimental Workflow for Purity Analysis of this compound by HPLC.
Applications in Research and Drug Development
This compound is a valuable reagent in several areas of scientific research and development:
-
Peptide Synthesis: It is a fundamental component for the synthesis of peptides containing D-leucine residues. These peptides are often designed to have increased resistance to proteolysis, leading to longer in vivo half-lives.[1]
-
Drug Development: The incorporation of D-amino acids, such as D-leucine, is a common strategy in the design of peptide-based drugs to improve their pharmacological properties. This compound is therefore crucial in the development of therapeutic peptides with enhanced efficacy and stability.[1]
-
Biotechnology and Biochemistry: In biotechnology, it is used in the production of various bioactive compounds and for creating specific peptide sequences for a wide range of research applications.[1]
-
Medicinal Chemistry: Its use extends to medicinal chemistry for exploring new therapeutic strategies and in the design of drug candidates that target specific biological pathways.[1]
Conclusion
This compound is an indispensable tool for chemists and biologists engaged in peptide research and drug discovery. Its well-defined chemical properties and the robust protocols for its use in solid-phase peptide synthesis have made it a staple reagent in both academic and industrial laboratories. The ability to introduce D-leucine into peptide sequences opens up avenues for the creation of novel and more potent therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of this compound in these endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. 114360-54-2|this compound|BLD Pharm [bldpharm.com]
- 5. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
- 6. Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum [chemicalbook.com]
- 7. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-D-Leu-OH (CAS: 114360-54-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH) is a critical chiral building block used extensively in synthetic organic chemistry. Its primary application lies in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptidomimetics. The incorporation of D-amino acids like D-leucine into peptide sequences is a key strategy in drug design to enhance proteolytic stability, modulate biological activity, and control peptide conformation. This guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols involving this compound, intended for professionals in research and drug development.
Physicochemical and Analytical Properties
This compound is a white to off-white crystalline powder.[1][2] Its fluorenylmethoxycarbonyl (Fmoc) group provides a UV-active handle for monitoring reactions and is readily cleaved under mild basic conditions, forming the basis of its utility in orthogonal peptide synthesis strategies.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 114360-54-2 | [1][2][5] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][5] |
| Molecular Weight | 353.41 g/mol | [1][5][6] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 148 - 163 °C | [2] |
| Optical Rotation | [α]D20 = +25 ±2° (c=1 in DMF) | [2] |
| Solubility | Soluble in DMSO (≥35.3 mg/mL), DMF, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Insoluble in water. | [1][6][7][8] |
| Storage Conditions | 2-8°C, desiccated and protected from light. | [2][5][9] |
Table 2: Analytical Specifications
| Analysis Method | Specification | References |
| Purity (HPLC) | ≥99.0% | [6] |
| Purity (TLC) | ≥98% | [6] |
| Enantiomeric Purity | ≥99.5% | [6] |
| Identity (IR) | Conforms to structure | [6] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent for the introduction of D-leucine residues into a growing peptide chain using SPPS.[2][10] This technique involves the stepwise addition of protected amino acids to a peptide chain anchored to an insoluble resin support.[3] The cycle of SPPS consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[1]
The inclusion of D-leucine can confer significant advantages to synthetic peptides, including:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid substrates. This increases the in vivo half-life of peptide-based drugs.
-
Conformational Constraint: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
-
Modulation of Activity: Altering the stereochemistry at a specific position can dramatically change the peptide's interaction with its biological target, allowing for the fine-tuning of agonist or antagonist activity.
Detailed Experimental Protocols
The following protocols are standard methodologies for the use of this compound in manual SPPS. Reagent equivalents are based on the initial loading capacity of the resin.
Resin Preparation and Swelling
-
Place the desired resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a suitable reaction vessel.[2][5]
-
Add N,N-Dimethylformamide (DMF) to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]
-
Drain the solvent.
N-Terminal Fmoc Deprotection
This step removes the Fmoc protecting group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[7][11]
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][11]
This compound Coupling
This protocol describes the activation and coupling of this compound to the deprotected resin.
-
In a separate vessel, dissolve this compound (3-5 eq.) and an activating agent such as HBTU (0.95 eq. relative to the amino acid) in DMF.[9][10]
-
Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to HBTU), to the activation mixture and vortex for 1-2 minutes. This generates the activated HOBt-ester.[9][10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor completion, perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may need to be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.[10]
Biological Context: The Role of D-Leucine
While this compound is a synthetic reagent, its core D-leucine moiety has biological relevance. D-amino acids are increasingly recognized for their roles in mammals, moving beyond their well-established function in bacterial cell walls.[12][13]
-
Neuromodulation: Several D-amino acids, such as D-serine and D-aspartate, act as neurotransmitters by modulating N-methyl-D-aspartate (NMDA) receptor activity in the brain.[12][14]
-
Innate Immunity: At host-microbe interfaces like the gut and airway, D-amino acids released by bacteria can interact with host receptors. Specifically, D-phenylalanine and D-leucine have been shown to bind to the sweet taste receptor T1R2/T1R3 on solitary chemosensory cells in the upper airway.[15] This binding suppresses the innate immune response by inhibiting the release of antimicrobial peptides.[15]
-
Metabolism & Signaling (L-Leucine): In contrast, the L-enantiomer, L-leucine, is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[][17][18] This pathway is a central regulator of cell growth, proliferation, and protein synthesis, particularly in muscle tissue.[17][18]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[9][12] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid dust formation. Use in a well-ventilated area or under a fume hood.
-
First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9]
Conclusion
This compound is an indispensable tool for modern peptide chemistry, enabling the synthesis of peptides with enhanced stability and tailored biological functions. Its straightforward integration into established SPPS protocols allows researchers and drug developers to systematically explore the impact of D-amino acid substitution on peptide drug candidates. A thorough understanding of its properties and the associated experimental methodologies is crucial for the successful design and synthesis of next-generation peptide therapeutics.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 13. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 14. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dietitiansondemand.com [dietitiansondemand.com]
- 18. Leucine -MetwareBio [metwarebio.com]
Fmoc-D-Leu-OH: A Technical Guide for Researchers
This guide provides an in-depth overview of Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH), a crucial building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, and provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a derivative of the natural amino acid D-leucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection allows for its sequential addition to a growing peptide chain under controlled conditions. The Fmoc group is notably stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent, which is a cornerstone of Fmoc-based SPPS.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][4][5] |
| Molecular Weight | 353.41 g/mol | [2][5][6] |
| CAS Number | 114360-54-2 | [1][2][7] |
| Appearance | White to off-white solid | [1][8] |
| Melting Point | 148 - 163 °C | [1] |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |
| Storage | Store at 2-8°C to ensure stability. | [9] |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the standard procedures for the use of this compound in the elongation of a peptide chain on a solid support.
Resin Preparation and Swelling
Prior to the first coupling cycle, the solid support (resin) must be adequately swelled to ensure optimal reaction kinetics.
-
Materials : Rink Amide resin (or other suitable resin), N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).
-
Procedure :
-
Weigh the desired amount of resin into a reaction vessel.
-
Add a sufficient volume of NMP or DMF to fully immerse the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[10]
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Procedure :
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine/DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
-
Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.
-
Reagents : this compound, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent, N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure :
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This creates the activated amino acid solution.[11]
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to facilitate complete coupling.[12]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring the Reaction
The completeness of the deprotection and coupling steps can be monitored to ensure high-quality peptide synthesis.
-
Kaiser Test (Ninhydrin Test) : This colorimetric test is used to detect the presence of free primary amines on the resin. A positive result (blue color) after the deprotection step indicates successful Fmoc removal. A negative result (yellow color) after the coupling step suggests a complete coupling reaction.[2]
-
UV-Vis Spectroscopy : The Fmoc group has a strong UV absorbance. Monitoring the UV absorbance of the deprotection solution can quantify the amount of Fmoc group removed, thus confirming the reaction's progress.[6][13]
Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
-
Reagents : Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger, and water. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[4][14]
-
Procedure :
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to the Solubility of Fmoc-D-Leu-OH for Researchers and Drug Development Professionals
Introduction
N-α-Fmoc-D-leucine (Fmoc-D-Leu-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics and research tools. The solubility of Fmoc-protected amino acids in appropriate solvents is a crucial parameter that directly impacts the efficiency of the coupling reaction, and ultimately, the purity and yield of the final peptide product. Inadequate dissolution can lead to incomplete reactions, the formation of deletion sequences, and challenges in purification. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, complete with quantitative data, experimental protocols, and a workflow diagram for its application in SPPS.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | 353.41 | ≥35.3[1] - 100[2] | ~0.1 - 0.283[2] | Ultrasonic assistance may be required for higher concentrations. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can negatively impact solubility[2]. |
| Dimethylformamide (DMF) | 353.41 | ~176.7 | ~0.5 | Based on the observation that 1 mmole is clearly soluble in 2 mL of DMF. |
| Ethanol | 353.41 | ~30 | ~0.085 | Data for the L-enantiomer, Fmoc-L-Leu-OH, which is expected to have very similar solubility[3][4]. |
Qualitative Solubility in Other Solvents
While specific quantitative data for this compound in a wider range of solvents is not always readily available, general solubility characteristics for Fmoc-protected amino acids provide valuable guidance.
| Solvent | General Solubility of Fmoc-Amino Acids | Remarks |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | A highly polar solvent with strong solvating power, often used as an alternative to DMF in SPPS[5][6]. However, some Fmoc-amino acids may show increased degradation in NMP over time compared to DMF[5][6]. |
| Dichloromethane (DCM) | Limited | DCM is less polar and generally not a good solvent for Fmoc-amino acids[5][7]. Its use is more common for washing steps in Boc-SPPS[5]. Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM[8]. |
Experimental Protocols
General Protocol for Determining Solubility
A precise, experimentally determined solubility value is often required for specific applications. The following is a general protocol for determining the solubility of this compound.
-
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer and/or ultrasonic bath can be used to facilitate dissolution.
-
After the equilibration period, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Workflow and Visualization
The primary application for dissolving this compound is in the context of the Solid-Phase Peptide Synthesis (SPPS) cycle. The following diagram illustrates the key stages of this workflow.
Logical Flow for Solvent Selection
The choice of solvent is critical for the success of SPPS. The following diagram outlines the decision-making process for solvent selection based on the properties of the Fmoc-amino acid and the peptide sequence.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. academic.oup.com [academic.oup.com]
Synthesis and Purification of Fmoc-D-Leu-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-Fmoc-2-amino-4-methylpentanoic acid (Fmoc-D-Leu-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details a robust experimental protocol for the N-terminal Fmoc protection of D-Leucine and a subsequent purification strategy to achieve high-purity material suitable for pharmaceutical and research applications. All quantitative data is presented in tabular format for clarity, and a detailed workflow diagram illustrates the entire process. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently produce high-quality this compound.
Introduction
(9-Fluorenylmethoxy)carbonyl-D-leucine (this compound) is an essential amino acid derivative widely employed in the synthesis of peptides for therapeutic and research purposes.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the α-amino group of D-Leucine during peptide chain elongation in SPPS.[1] Its key advantage lies in its base-lability, allowing for mild deprotection conditions, typically with a solution of piperidine in dimethylformamide (DMF), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] The high efficiency and scalability of Fmoc-based SPPS have made it the dominant methodology in modern peptide chemistry.[2]
The quality of Fmoc-amino acids is paramount for the successful synthesis of high-purity peptides. Impurities in the starting material can lead to the formation of deletion sequences or other side products that are often difficult to remove from the final peptide product. Therefore, a well-defined and reproducible procedure for the synthesis and purification of this compound is of significant importance. This guide outlines a standard and effective method for its preparation and subsequent purification.
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of D-Leucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-OSu is often preferred due to its stability and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the purification process. The reaction is carried out in a basic aqueous-organic solvent mixture.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from D-Leucine and Fmoc-OSu.
Materials:
-
D-Leucine
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution of D-Leucine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture until the D-Leucine is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting D-Leucine is no longer detectable.
-
Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.
-
Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, byproducts, and potential dipeptide impurities. Recrystallization is a common and effective method for obtaining high-purity material.
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization from a toluene-based solvent system.
Materials:
-
Crude this compound
-
Toluene
-
Heptane (or Hexane)
Procedure:
-
Dissolution: In a flask, add toluene to the crude this compound solid. Heat the mixture to 50°C with stirring to facilitate dissolution. Use the minimum amount of hot toluene necessary to fully dissolve the solid.[3]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. The addition of a non-polar solvent like heptane or hexane can also promote precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene or a cold toluene/heptane mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50°C to a constant weight.[3]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| D-Leucine | 131.17 | 1.0 |
| Fmoc-OSu | 337.32 | 1.05 |
| Sodium Bicarbonate | 84.01 | 2.0 |
Table 2: Physical and Analytical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 148 - 163 °C | [1] |
| Optical Rotation | [α]D20 = +25 ±2° (c=1 in DMF) | [1] |
| Purity (Chiral HPLC) | ≥ 99.5% | [1] |
Table 3: Typical Yield and Purity
| Stage | Typical Yield Range | Typical Purity (by HPLC) |
| Crude Product | 85 - 95% | 90 - 98% |
| After Recrystallization | 70 - 85% (overall) | > 99.5% |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols and understanding the underlying chemical principles, researchers and professionals in the field of drug development can reliably produce this essential building block for solid-phase peptide synthesis. The use of robust analytical techniques to verify the purity and identity of the final product is crucial for ensuring the successful synthesis of high-quality peptides for therapeutic and research applications.
References
An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage of Fmoc-D-Leu-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine), a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring the chemical integrity of the reagent, leading to higher purity peptides and more reliable, reproducible research outcomes.
Chemical Profile and Inherent Stability
This compound is a derivative of the amino acid D-leucine, featuring the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. The stability of the compound is intrinsically linked to the integrity of this protecting group.
-
Acid Stability : The Fmoc group is notably stable under acidic conditions, which is a cornerstone of its utility in orthogonal peptide synthesis strategies where acid-labile side-chain protecting groups (like Boc or tBu) are used.[1][]
-
Base Lability : The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions.[1][3] This reaction proceeds via a β-elimination mechanism, typically initiated by secondary amines like piperidine, to yield the free amino acid, dibenzofulvene (DBF), and a DBF-piperidine adduct.[4][5]
-
Autocatalytic Decomposition : The presence of free D-leucine as an impurity can compromise the long-term storage stability of this compound. The free amino group can act as a base, promoting the slow, autocatalytic cleavage of the Fmoc group from other molecules.[6] Therefore, high purity (≥99%) is crucial for long-term stability.[7]
-
Solvent Stability : While generally stable in common SPPS solvents like N,N-dimethylformamide (DMF), prolonged storage in solution is not recommended. One study noted that Fmoc-Gly-OH experienced 5% deprotection after 7 days in DMF at room temperature.[4] For in vivo applications, it is recommended to prepare working solutions freshly on the day of use.[8]
Recommended Storage Conditions
Proper storage is the most critical factor in preserving the quality and shelf-life of this compound. Recommendations vary for the solid compound versus solutions.
2.1 Storage of Solid Compound
This compound is supplied as a stable, white crystalline powder.[3] For maximum shelf-life, it should be stored protected from light and moisture in a tightly sealed container. Different suppliers provide slightly varied temperature recommendations based on their internal stability data.
Table 1: Recommended Storage Conditions for Solid this compound
| Supplier/Source Recommendation | Storage Temperature | Key Considerations |
| Sigma-Aldrich | 2-8°C[9] | Standard refrigerated conditions. |
| Chem-Impex | 0-8°C[3] | Tightly controlled refrigeration. |
| BLD Pharm | Room Temperature[10] | Must be kept in a dark place, sealed, and dry.[10] |
General Consensus: For long-term storage, refrigeration at 2-8°C is the most widely recommended condition to minimize potential degradation. The product should be kept sealed and in a desiccated environment.
2.2 Storage of Stock Solutions
Solutions of this compound are significantly less stable than the solid powder and should be prepared fresh whenever possible. If short-term storage is necessary, freezing is required.
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Common Solvents |
| -20°C | Up to 1 month[8] | DMSO, DMF |
| -80°C | Up to 6 months[8] | DMSO, DMF |
Note: When using a frozen stock solution, it should be thawed completely and vortexed thoroughly before use. Multiple freeze-thaw cycles should be avoided. For critical applications like cGMP peptide synthesis, only freshly prepared solutions should be used.
Degradation Pathways and Impurities
The primary concern for stability is the unintended removal of the Fmoc group. The presence of certain impurities can accelerate degradation or lead to undesired side products during synthesis.
Caption: Base-mediated deprotection pathway of the Fmoc group.
Key impurities that affect stability and performance include:
-
Free Amino Acid : Can cause autocatalytic deprotection during storage and lead to double insertion during peptide synthesis.[6][7]
-
Acetic Acid : A potential residual solvent from manufacturing that can cause chain termination (capping) during SPPS.[6]
-
Dipeptides (e.g., Fmoc-β-Ala-Xaa-OH) : Can arise from side reactions during the introduction of the Fmoc group.[6]
Experimental Protocols
4.1 Protocol for Purity and Stability Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time.
Objective: To quantify the percentage of intact this compound and detect the presence of key impurities, primarily free D-leucine.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Preparation (for stability study): Store the solid this compound under the desired test conditions (e.g., 40°C/75% RH for accelerated stability). At each time point (e.g., T=0, 1 month, 3 months), prepare a 1.0 mg/mL solution as described above.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm or 301 nm (for the fluorenyl group)
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main this compound peak as a percentage of the total peak area. Compare the purity at each time point to the initial (T=0) value to determine the rate of degradation.
Caption: Experimental workflow for a typical stability study.
Handling and Usage Recommendations
Proper handling ensures both user safety and reagent integrity.
5.1 Personal Protective Equipment (PPE) When handling this compound powder, use standard laboratory PPE, including safety glasses, gloves, and a lab coat. For weighing larger quantities, a dust mask is recommended to prevent inhalation.
5.2 Solution Preparation and Use
-
Dissolution: To prepare stock solutions (e.g., for in vivo studies), solvents like DMSO, PEG300, and Tween-80 may be used.[8] Sonication or gentle heating can aid dissolution if precipitation occurs.[8]
-
SPPS Usage: For solid-phase peptide synthesis, this compound is typically dissolved in a suitable solvent like DMF or NMP immediately before the coupling step on the automated synthesizer.
Caption: Recommended workflow for handling this compound.
By understanding the chemical properties of this compound and adhering to these storage and handling protocols, researchers can ensure the integrity of their starting materials, leading to more successful and reproducible synthetic outcomes.
References
- 1. chempep.com [chempep.com]
- 3. chemimpex.com [chemimpex.com]
- 4. connectsci.au [connectsci.au]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novabiochem® Fmoc-Amino Acids [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]
- 10. 114360-54-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-D-Leu-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of Fmoc-D-Leu-OH (N-α-Fmoc-D-leucine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable compound.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Data | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |
| Molecular Weight | 353.4 g/mol | [1][2][3] |
| CAS Number | 114360-54-2 | [1][2][4] |
| Appearance | White powder | [1][5] |
| Melting Point | 148 - 163 °C | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Solubility | Soluble in DMF and DMSO.[6] | [6] |
| Optical Rotation | [a]D20 = +25 ±2 °(C=1 in DMF) | [1] |
Hazard Identification and Safety Precautions
While not classified as a hazardous substance or mixture under GHS, it is recommended to handle all chemicals with caution.[2][7] The primary hazards are associated with inhalation of the powder and direct contact with skin and eyes.
| Hazard Classification | Data | Reference |
| GHS Hazard Classification | Not a hazardous substance or mixture | [2] |
| HMIS Classification | Health hazard: 0, Flammability: 0, Physical hazards: 0 | [2] |
| NFPA Rating | Health hazard: 0, Fire: 0, Reactivity Hazard: 0 | [2] |
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment should be worn when handling this compound powder:
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended to avoid inhalation of the powder.[7]
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from dust particles.[5]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
Work with this compound powder should be conducted in a well-ventilated area.[2] Local exhaust ventilation is required where solids are handled as powders to prevent accumulation and recirculation of particulates in the workplace.[2]
Handling, Storage, and Disposal
Proper handling and storage procedures are vital for maintaining the quality of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[7]
-
Use in a well-ventilated area.[2]
-
Wash hands thoroughly after handling.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
Storage:
Disposal:
-
Dispose of unused product and contaminated packaging as hazardous waste.[5][8]
-
Disposal must be in accordance with local, state, and federal regulations.[2][9]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists. | [2][5][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [2][5][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if pain persists or recurs. | [2][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek medical advice. | [2][5][7] |
Experimental Protocols: Use in Solid-Phase Peptide Synthesis
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[1][10] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Ala-Wang resin)
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[10]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF to pre-activate the amino acid.[10]
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.[10]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[10]
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[11]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.
Procedure for a Dry Powder Spill:
-
Evacuate and Secure the Area: Clear the immediate area of all personnel.
-
Wear Appropriate PPE: Don a dust mask, safety goggles, and gloves before attempting to clean the spill.
-
Contain the Spill: Carefully sweep up the powder, avoiding the creation of dust clouds.[7]
-
Collect the Material: Place the swept-up material into a suitable, sealed container for disposal.[7]
-
Decontaminate the Area: Wipe the spill area with a damp cloth.
-
Dispose of Waste: All cleanup materials should be placed in the hazardous waste container.[5]
Caption: Decision workflow for responding to a spill of this compound powder.
References
- 1. chemimpex.com [chemimpex.com]
- 2. anaspec.com [anaspec.com]
- 3. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Fmoc-Protected D-Amino Acids: A Technical Guide for Peptide Synthesis and Drug Development
Introduction
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids has become a cornerstone for developing novel therapeutics with enhanced properties. Among these, D-amino acids—the enantiomeric counterparts to the proteinogenic L-amino acids—are of paramount importance. Their inclusion in peptide sequences can dramatically increase proteolytic stability, modulate biological activity, and enforce specific conformational constraints.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS), favored for its mild cleavage conditions.[3][4][5] This technical guide provides an in-depth review of Fmoc-protected D-amino acids, covering their synthesis, characterization, application in SPPS, and role in the development of next-generation peptide-based drugs.
Synthesis and Characterization of Fmoc-D-Amino Acids
The synthesis of Fmoc-protected D-amino acids is a critical first step that demands high fidelity to ensure the purity of the final peptide. The most prevalent method involves the reaction of a free D-amino acid with an Fmoc-donating reagent under basic conditions.
General Synthetic Protocol
The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6] The reaction with Fmoc-OSu is generally preferred as it tends to produce fewer side products.
Experimental Protocol: Synthesis of Fmoc-D-Phenylalanine
-
Dissolution: Suspend D-Phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: Add a solution of Fmoc-OSu (1.05 equivalents) in acetone or dioxane dropwise to the stirring amino acid solution at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) at 0°C. The Fmoc-D-phenylalanine product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed to achieve higher purity.
Quality Control and Data Presentation
The purity of Fmoc-D-amino acids is paramount for successful peptide synthesis.[3][7] Contaminants can lead to chain termination, the insertion of incorrect amino acids, or difficult purification of the final peptide.[8][9] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for characterization.[6][10]
Table 1: Typical Quality Specifications for Commercial Fmoc-Amino Acids
| Parameter | Specification | Analytical Method | Potential Impact of Impurity |
| Purity (HPLC) | ≥ 99.0% | Reverse-Phase HPLC | Lower peptide yield and purity |
| Enantiomeric Purity (D-Isomer) | ≥ 99.8% | Chiral HPLC or GC | Loss of biological activity, altered peptide structure |
| Free Amino Acid | ≤ 0.2%[9] | GC or HPLC | Double insertion of the amino acid during coupling |
| Fmoc-Dipeptide Impurities | ≤ 0.1% | HPLC/MS | Insertion of a dipeptide instead of a single residue |
| Acetate Content | ≤ 0.02%[8][9] | Ion Chromatography | N-terminal capping, leading to truncated sequences |
| β-Alanyl Impurities | Undetectable | HPLC/MS | Insertion of a β-alanine impurity[8] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[4][11] The use of Fmoc-D-amino acids follows the same fundamental principles.
The SPPS Cycle
A typical cycle for the incorporation of one Fmoc-D-amino acid involves four main stages: deprotection, washing, coupling, and final washing.
Caption: The core workflow of a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocol: Single Coupling of Fmoc-D-Ala-OH
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-protected peptidyl-resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30-60 minutes.[12]
-
Fmoc Deprotection:
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-Ala-OH (5 eq, 0.5 mmol), HBTU (4.9 eq, 0.49 mmol), and HOBt (5 eq, 0.5 mmol) in a minimum volume of DMF.
-
Add DIPEA (10 eq, 1.0 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of beads to check for reaction completion. A yellow/colorless result indicates a complete coupling (no free primary amines).
-
Once complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL) to prepare for the next cycle.
-
Coupling Reagents and Side-Chain Protection
The choice of coupling reagent is critical for efficient amide bond formation while minimizing racemization. For D-amino acids, the risk of epimerization to the L-form is a concern, especially with cysteine and histidine.[13][14]
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent | Full Name | Activation Mechanism | Notes |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an HOBt active ester | Standard, efficient, and cost-effective. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an HOAt active ester | More reactive than HBTU, good for sterically hindered couplings.[12] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Forms an HOBt active ester in situ | Cost-effective; the diisopropylurea byproduct is soluble in DMF.[14] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an HOBt active ester | High coupling efficiency, particularly for difficult sequences. |
Trifunctional D-amino acids require orthogonal side-chain protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved simultaneously with resin cleavage using a strong acid like trifluoroacetic acid (TFA).[5]
Table 3: Common Side-Chain Protecting Groups (TFA-labile)
| D-Amino Acid | Side-Chain Group | Protecting Group | Abbreviation |
| Aspartic Acid | Carboxyl | t-Butyl ester | tBu |
| Glutamic Acid | Carboxyl | t-Butyl ester | tBu |
| Lysine | Amine | t-Butoxycarbonyl | Boc |
| Serine/Threonine | Hydroxyl | t-Butyl ether | tBu |
| Tyrosine | Phenolic Hydroxyl | t-Butyl ether | tBu |
| Cysteine | Thiol | Trityl | Trt[13] |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf[7] |
| Histidine | Imidazole | Trityl | Trt |
Role in Drug Development and Signaling Pathways
The incorporation of D-amino acids is a powerful strategy in medicinal chemistry to overcome the limitations of native L-peptides, such as poor stability and short half-life.[1][15][16]
Key Advantages in Therapeutics
-
Proteolytic Resistance: D-amino acid residues are not recognized by most endogenous proteases, significantly extending the in vivo half-life of peptide drugs.[2]
-
Bioavailability: Enhanced stability often leads to improved oral or systemic bioavailability.
-
Receptor Selectivity: The altered stereochemistry can change the peptide's three-dimensional structure, leading to higher affinity or altered selectivity for biological targets like GPCRs or ion channels.
-
Biofilm Disruption: Certain D-amino acids have shown promise in disrupting microbial biofilms, opening new avenues for antimicrobial therapies.[1][15]
Caption: A D-amino acid peptide acting as a competitive antagonist.
The diagram above illustrates a common mechanism where a synthetic peptide containing D-amino acids acts as a competitive antagonist. It binds to a cellular receptor with high affinity but fails to trigger the conformational change necessary for activation, thereby blocking the natural L-peptide agonist from binding and initiating a downstream signaling cascade.[1][16]
Conclusion
Fmoc-protected D-amino acids are indispensable building blocks in the synthesis of advanced peptide therapeutics. Their use allows for the rational design of peptides with superior stability, bioavailability, and tailored biological activity. A comprehensive understanding of their synthesis, purification, and strategic incorporation via Fmoc-SPPS is essential for researchers and scientists in both academic and industrial settings. As the demand for more robust and effective peptide drugs grows, the application of Fmoc-D-amino acids will continue to be a critical driver of innovation in drug development.
References
- 1. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Promising Application of D-Amino Acids toward Clinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Leu-OH Coupling with HBTU/DIPEA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient coupling of Fmoc-D-Leu-OH using the HBTU/DIPEA method in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, quantitative data, reaction mechanisms, and troubleshooting strategies to ensure high-yield peptide synthesis.
Introduction
This compound is a critical building block in the synthesis of peptides containing D-amino acids, which can enhance proteolytic stability and induce specific secondary structures. The coupling of this sterically hindered amino acid requires robust activation methods to achieve high efficiency. The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA) is a widely used and highly effective method for amide bond formation in Fmoc-based SPPS.[1][2][3] HBTU serves as a mild and efficient activating agent that minimizes the risk of racemization, while DIPEA acts as a non-nucleophilic base to facilitate the reaction.[2][4][5]
Reaction Mechanism and Workflow
The coupling process involves two key stages: the activation of the carboxylic acid of this compound by HBTU and the subsequent nucleophilic attack by the free amine on the resin-bound peptide chain.
Mechanism of Action:
-
Activation: In the presence of DIPEA, the carboxylate of this compound is formed.[4] This carboxylate then attacks HBTU to form a highly reactive HOBt-ester intermediate, releasing tetramethylurea as a byproduct.[5]
-
Coupling: The deprotected N-terminal amine of the peptide on the solid support attacks the activated HOBt-ester, forming the desired peptide bond and releasing HOBt.
Below is a diagram illustrating the experimental workflow for a standard coupling cycle.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Leu-OH using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is also utilized in solution-phase synthesis. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure high purity and yield of the final peptide. The standard method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This application note provides a detailed overview and protocols for the deprotection of Fmoc-D-Leucine-OH using piperidine, catering to both solid-phase and solution-phase applications.
The deprotection proceeds via a β-elimination mechanism initiated by the piperidine base.[4][5] The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is subsequently washed away.[4][5]
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the specific amino acid residue. The following table summarizes typical quantitative data for the deprotection of Fmoc-Leucine. While the data is for the L-enantiomer, it serves as a reliable reference for the D-enantiomer.
| Parameter | Value | Conditions | Source |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard for SPPS | [1][6] |
| Deprotection Time (SPPS) | 5-20 minutes | Two-step treatment (e.g., 2 + 8 min) | [5] |
| Deprotection Efficiency (SPPS) | >99% | With 20% Piperidine in DMF for 7-10 min | [4] |
| Reaction Half-life (t1/2) | ~7 seconds | Fmoc-Val on resin with 20% piperidine in DMF | [7] |
| Deprotection in Solution Phase | ~3.4 minutes (half-life) | Fmoc-protected substrate with diethylamine and a Lewis acid catalyst | [8] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Fmoc group from a resin-bound D-Leucine residue.
Materials:
-
Fmoc-D-Leu-resin (e.g., loaded on Wang or Rink Amide resin)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Washing Solvent: High-purity DMF
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Leu-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL per gram of resin).
-
First Piperidine Treatment: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently with nitrogen bubbling or shaking for 2-3 minutes at room temperature.[5]
-
Drain: Drain the deprotection solution.
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for 5-15 minutes.[6] The longer time ensures complete deprotection, especially for longer or more complex peptide sequences.
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times, 10 mL per gram of resin) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of the resin. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
Protocol 2: Fmoc Deprotection of this compound in Solution Phase
This protocol is for the deprotection of this compound in a liquid reaction medium.
Materials:
-
This compound
-
Piperidine
-
Solvent: Dichloromethane (DCM) or DMF
-
Extraction Solvents: Ethyl acetate, 1 M HCl, saturated sodium bicarbonate solution, brine
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in DCM or DMF in a round-bottom flask.
-
Addition of Piperidine: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove piperidine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and evaporate the solvent to obtain the crude D-Leucine-OH. Further purification can be achieved by chromatography if necessary.
Visualizations
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Experimental workflow for Fmoc deprotection in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Incorporation of D-Amino Acids in Peptide Chains: Application Notes and Protocols for Enhanced Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide chains represents a paradigm shift in peptide-based drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging D-amino acid substitution for the development of more stable and efficacious peptide therapeutics.
Introduction: The Advantage of Mirror-Image Amino Acids
Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential due to short in vivo half-lives.[1][2] D-amino acids, being the stereoisomers (mirror images) of L-amino acids, are not readily recognized by these proteases.[3][4] This fundamental difference confers significant advantages to peptides incorporating D-amino acids, including:
-
Enhanced Proteolytic Stability: Resistance to enzymatic degradation leads to a longer circulating half-life.[1][5]
-
Improved Bioavailability: Increased stability can translate to better absorption and sustained therapeutic effects.
-
Modulation of Biological Activity: The altered stereochemistry can lead to unique binding interactions with biological targets, sometimes resulting in increased potency or altered signaling pathways.
-
Reduced Immunogenicity: D-peptides may be less likely to be processed and presented by antigen-presenting cells, potentially leading to a lower immune response.
Data Presentation: Quantitative Comparison of L- and D-Amino Acid Containing Peptides
The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. The following tables summarize key data from various studies, highlighting these improvements.
Table 1: Proteolytic Stability of L-Peptides vs. D-Peptide Analogs
| Peptide Sequence | Modification | Protease | Incubation Time (h) | % Remaining | Reference |
| RDP215 (L-amino acids) | None | Human Serum (10%) | 8 | Reduced Activity | [4][6] |
| 9D-RDP215 (D-amino acid substitutions) | D-amino acid substitution | Human Serum (10%) | 8 | Activity Maintained | [4] |
| L-peptide | C-terminal L-amino acid | Proteinase K | 4 | 0 | [7] |
| D-peptide analog | C-terminal D-amino acid | Proteinase K | 24 | 15 | [7] |
| VPMSMRGG (L-amino acids) | None | Collagenase Type IV | 24 | < 20 | [8] |
| dVPMSMRGG (D-amino acid substitutions) | D-amino acid substitutions | Collagenase Type IV | 24 | > 80 | [8] |
Table 2: In Vivo Half-Life Comparison
| Peptide | Modification | Half-Life | Organism | Reference |
| Natural Peptides (general) | L-amino acids | Minutes to an hour | General | [9] |
| Synthetic Peptides (modified) | D-amino acid substitution, PEGylation, etc. | Hours to days | General | [9] |
| IGF-1 LR3 | D-amino acid substitution | ~20–30 hours | Not Specified | [9] |
| CJC-1295 with DAC | D-amino acid substitution | 5–8 days | Not Specified | [9] |
Table 3: Binding Affinity and Inhibitory Concentration (IC50) Data
| Peptide/Inhibitor | Target | Modification | IC50 Value | Reference |
| Peptide 1 | Hsp90 | L-asparagine | Active | [10] |
| Peptide 3 | Hsp90 | D-asparagine substitution | Loss of activity | [10] |
| SQ037 | EZH2 | Designed peptide | 13.57 µM | [11] |
| GLP-1R/GIPR Co-agonist | GLP-1R/GIPR | D-amino acid substitution | Not Specified | [12] |
| Antagonist Peptides | GLP-1R | Designed peptides | 874 nM | [13] |
Experimental Protocols
This section provides detailed protocols for the synthesis and analysis of peptides containing D-amino acids.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Containing Peptides
Fmoc-based SPPS is the most common method for synthesizing peptides, including those with D-amino acids and retro-inverso sequences.[9][14][15][16]
Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[15][17]
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[15]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Retro-Inverso Peptides
Retro-inverso peptides are composed of D-amino acids in the reverse sequence of the parent L-peptide.[18] The synthesis follows the standard Fmoc-SPPS protocol, with the key difference being the sequence of D-amino acids added to the resin.
Logical Relationship of Retro-Inverso Peptides
Caption: The conceptual steps to derive a retro-inverso peptide sequence.
Protocol:
-
Determine the Retro-Inverso Sequence: Reverse the amino acid sequence of the parent L-peptide and substitute each amino acid with its corresponding D-enantiomer.
-
Synthesize using Fmoc-SPPS: Follow the protocol outlined in Section 3.1, using the determined retro-inverso sequence of Fmoc-D-amino acids.
Proteolytic Stability Assay
This protocol assesses the resistance of peptides to enzymatic degradation.
Materials:
-
Peptide stock solution
-
Protease solution (e.g., trypsin, chymotrypsin, proteinase K, or serum)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Quenching solution (e.g., Trifluoroacetic acid, TFA)
-
RP-HPLC system
Protocol:
-
Reaction Setup: Incubate the peptide at a known concentration with the protease in the reaction buffer at 37°C.[7][19]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by RP-HPLC. The peak area of the intact peptide will decrease over time as it is degraded.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Analytical Techniques
3.4.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Diastereomer Separation
RP-HPLC on achiral columns can often separate peptide diastereomers (peptides differing in the stereochemistry of one or more amino acids).[6][20][21]
Protocol:
-
Mobile Phase A: 0.1% TFA in water.[20]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[20]
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 210-220 nm.[20]
-
Temperature: Column temperature can be varied (e.g., 30°C and 65°C) to optimize separation.[6]
3.4.2. Mass Spectrometry (MS) for Peptide Characterization
Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. While D- and L-amino acids have the same mass, their presence can sometimes be inferred from differences in fragmentation patterns compared to the all-L-peptide.[22][23]
Workflow for Peptide Analysis by Mass Spectrometry
References
- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gαi-derived peptide binds the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Leu-OH, the N-α-9-fluorenylmethoxycarbonyl protected form of D-leucine, is a critical building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy to enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profiles of peptide-based therapeutics. This document provides detailed application notes on the use of this compound in the synthesis of bioactive peptides and furnishes comprehensive protocols for their synthesis and evaluation.
Applications of this compound in Drug Discovery
The unique properties of D-leucine, when incorporated into peptide scaffolds, offer significant advantages in the development of novel therapeutics. This compound serves as the essential precursor for introducing this non-natural amino acid into peptide chains using the versatile and efficient Fmoc-SPPS chemistry.
Enhancing Proteolytic Stability and Bioavailability
Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of D-leucine residues can render peptides resistant to enzymatic cleavage, thereby extending their plasma half-life and improving overall bioavailability. For instance, linear peptides containing D-leucine isolated from the leech Whitmania pigra Whitman have demonstrated resistance to protease degradation in ex vivo serum stability tests.[1]
Development of Potent Antimicrobial and Anticancer Peptides
This compound is instrumental in the synthesis of potent antimicrobial and anticancer peptides. The strategic placement of D-leucine can enhance the therapeutic index of these peptides by increasing their efficacy while reducing toxicity to host cells.
A notable example is the synthetic peptide B1OS-D-L, a brevinin-1OS analog where a D-leucine residue is added at the second position. This modification resulted in a significant enhancement of its dual antibacterial and anticancer activities compared to the parent peptide.[2] The peptide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancer cell lines.[2]
Neuroprotective Agents and Neurological Disease Therapeutics
D-leucine and peptides containing this amino acid have shown promise in the field of neuroscience. Studies have demonstrated the neuroprotective activities of D-leucine-containing linear peptides against oxygen-glucose deprivation/reperfusion injury in Neuro-2a cells.[1] Furthermore, L-leucine has been shown to promote axonal outgrowth and regeneration through the activation of the mTOR pathway, suggesting a potential mechanism for D-leucine containing peptides in neuronal recovery.[3]
Quantitative Data Summary
The following tables summarize the quantitative biological data for the D-leucine-containing peptide B1OS-D-L, synthesized using this compound.
Table 1: Antibacterial Activity of B1OS-D-L
| Bacterial Strain | MIC (μM) |
| Staphylococcus aureus (ATCC 25923) | 2 |
| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 4 |
| Enterococcus faecalis (ATCC 29212) | 8 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[2]
Table 2: Anticancer and Hemolytic Activity of B1OS-D-L
| Cell Line | IC50 (μM) |
| Human lung cancer (H838) | 2.553 |
| Human breast cancer (MCF-7) | 3.721 |
| Human liver cancer (HepG2) | 3.125 |
| Hemolytic Activity | HC50 (μM) |
| Horse red blood cells | 74.5 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of D-Leucine Containing Peptides
The anticancer activity of many cationic peptides, including those containing D-leucine like B1OS-D-L, is often attributed to their ability to selectively disrupt the cell membranes of cancer cells. This selectivity is thought to arise from differences in the lipid composition and membrane potential of cancer cells compared to normal eukaryotic cells.
References
- 1. Linear Peptides Containing d-Leucine with Neuroprotective Activities from the Leech Whitmania pigra Whitman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-leucine promotes axonal outgrowth and regeneration via mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide libraries are powerful tools in drug discovery and proteomics, enabling the screening of a vast number of molecules to identify lead compounds with high affinity and specificity for a given target. A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation in vivo, which limits their bioavailability and therapeutic efficacy. The incorporation of non-canonical amino acids, such as D-amino acids, is a well-established strategy to overcome this limitation. Fmoc-D-Leu-OH, a D-enantiomer of the proteinogenic amino acid leucine, is a key building block in the synthesis of peptide libraries with enhanced stability and novel structural properties.
These application notes provide a comprehensive overview of the use of this compound in the creation of peptide libraries, including detailed experimental protocols for synthesis, screening, and stability assessment.
Advantages of Incorporating this compound in Peptide Libraries
The primary advantage of substituting L-amino acids with their D-enantiomers lies in the stereospecificity of proteases. Endogenous proteases are chiral enzymes that predominantly recognize and cleave peptide bonds formed by L-amino acids. By introducing D-amino acids like D-leucine, peptides become sterically hindered and less recognizable to these enzymes, leading to several key benefits:
-
Enhanced Proteolytic Stability: Peptides containing D-leucine exhibit significantly increased resistance to enzymatic degradation, resulting in a longer circulating half-life in biological systems.
-
Improved Bioavailability: The enhanced stability of D-peptides often translates to better absorption and sustained therapeutic effects.
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures, such as β-turns or helices, which can be crucial for receptor binding and biological activity.
-
Reduced Immunogenicity: D-peptides may exhibit lower immunogenicity as they are less prone to proteolytic processing and presentation by antigen-presenting cells.
Data Presentation
Table 1: Comparative Proteolytic Stability of L- versus D-Amino Acid Containing Peptides
This table summarizes the enhanced stability of a model peptide where L-amino acids have been substituted with their D-counterparts, demonstrating the general principle of increased resistance to proteolysis.
| Peptide Variant | Incubation Time with Trypsin (hours) | Remaining Intact Peptide (%) |
| L-amino acid Peptide | 0 | 100 |
| 1 | 45 | |
| 5 | 10 | |
| 18 | <1 | |
| 24 | 0 | |
| D-amino acid Substituted Peptide | 0 | 100 |
| 1 | 98 | |
| 5 | 85 | |
| 18 | 65 | |
| 24 | 58 |
Data synthesized from multiple sources demonstrating the general trend of increased stability.[1]
Table 2: Binding Affinities of a D-Peptide Inhibitor of the p53-MDM2 Interaction
This table presents the binding affinities of a D-peptide, ᴰPMI-α, identified through mirror-image phage display, for the oncoprotein MDM2. This demonstrates the potential of D-peptide libraries to yield high-affinity binders for therapeutic targets.[2][3]
| Peptide | Target Protein | Binding Affinity (Kd) |
| ᴰPMI-α (TNWYANLEKLLR) | MDM2 | 219 nM |
| ᴰPMI-γ (DWWPLAFEALLR) | MDM2 | 53 nM |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library using the Fmoc/tBu strategy on a solid support. The "split-and-mix" method is commonly employed for generating high-diversity libraries.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
OxymaPure® or other suitable activating agent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., DIC) and an activating agent (e.g., OxymaPure) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To introduce diversity with this compound, at the desired position in the sequence, the resin is split into multiple vessels. In one vessel, this compound is coupled, while in others, different Fmoc-amino acids are coupled. After the coupling step, the resin from all vessels is pooled back together.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptides from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptides.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide library under vacuum.
-
The library can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Enzymatic Stability Assay of a D-Leucine Containing Peptide
This protocol describes a method to assess the stability of a peptide containing D-leucine in the presence of a protease.
Materials:
-
Peptide containing D-leucine
-
Control peptide (L-amino acid counterpart)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Peptide and Enzyme Preparation:
-
Dissolve the D-leucine peptide and the L-leucine control peptide in PBS to a final concentration of 1 mg/mL.
-
Prepare the protease solution at the desired concentration in PBS.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate by weight).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life of each peptide.
-
Protocol 3: Screening a Peptide Library for Binding Affinity using ELISA
This protocol outlines a general method for screening a peptide library for binders to a target protein using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target protein
-
Synthesized peptide library
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the peptide tags (if applicable) or a labeled version of the peptide library
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Peptide Library Incubation:
-
Wash the plate three times with wash buffer.
-
Add solutions of the individual peptides or pools of peptides from the library to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound peptides.
-
Antibody Incubation:
-
Add the primary antibody (if needed) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. Wells with high absorbance indicate peptides that bind to the target protein.
Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: A generalized workflow for the creation and evaluation of a peptide library incorporating this compound.
Signaling Pathway Inhibition by a D-Peptide: p53-MDM2 Interaction
Caption: Inhibition of the p53-MDM2 interaction by a D-peptide inhibitor, restoring p53's tumor suppressor function.
References
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-D-Leu-OH. The inclusion of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential. This document outlines the key protocols, reagents, and quantitative metrics relevant to the successful synthesis and characterization of D-leucine-containing peptides.
Introduction to this compound in Automated Peptide Synthesis
Automated SPPS utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the cornerstone of modern peptide synthesis, enabling high-purity and high-throughput production of complex peptide sequences.[1] this compound is an essential building block for introducing D-leucine into a peptide sequence. The D-configuration of the amino acid provides steric hindrance to proteases, significantly increasing the in-vivo half-life of peptide-based therapeutics.
The general workflow of automated Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing steps, all performed on a solid resin support.[2] The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like D-leucine.
Quantitative Data on Coupling Reagent Performance
The selection of an appropriate coupling reagent directly impacts the yield and purity of the final peptide. The following table summarizes representative data on the performance of common coupling reagents for the incorporation of this compound in an automated SPPS workflow. HCTU and HATU generally demonstrate higher efficiency and result in purer crude peptides compared to HBTU.[3]
| Coupling Reagent | Coupling Time (min) | Representative Crude Purity (%) | Representative Overall Yield (%) | Key Considerations |
| HCTU | 5 - 20 | > 90% | > 85% | Highly efficient, cost-effective alternative to HATU.[3] |
| HBTU | 10 - 30 | ~ 85% | ~ 80% | A widely used and reliable coupling reagent.[1] |
| HATU | 5 - 20 | > 90% | > 85% | Very efficient but can be more expensive.[3] |
| DIC/Oxyma | 20 - 60 | ~ 80-85% | ~ 75-80% | Lower risk of racemization, suitable for sensitive amino acids. |
Note: The values presented are representative and can vary based on the peptide sequence, resin, and specific synthesizer conditions.
Experimental Protocols
General Automated SPPS Protocol for this compound Incorporation
This protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on an automated peptide synthesizer.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: HCTU, HBTU, or HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
This compound Coupling:
-
In a separate vial, pre-activate this compound (3-5 equivalents) with the chosen coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.[1]
-
Add the activated this compound solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the time specified in Table 1 (typically 20-60 minutes).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
Reagents:
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Procedure:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Visualizations
Experimental Workflow for Automated Peptide Synthesis
The following diagram illustrates the cyclical nature of automated solid-phase peptide synthesis.
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
Leucine-Mediated mTOR Signaling Pathway
Leucine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis.[4][5] While this pathway is well-documented for L-leucine, it serves as a valuable model for understanding how amino acids can influence cellular processes. The effect of D-leucine on this pathway is a subject for further investigation.
Caption: Simplified mTOR Signaling Pathway Activated by Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. quora.com [quora.com]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic peptides containing D-leucine using High-Performance Liquid Chromatography (HPLC). It covers both reversed-phase (RP-HPLC) for general purification and diastereomer separation, as well as chiral HPLC for stereochemical purity analysis.
Introduction
The incorporation of D-amino acids, such as D-leucine, into synthetic peptides is a common strategy to enhance their proteolytic stability and modulate their biological activity. However, the presence of a D-amino acid introduces a chiral center, which can lead to the formation of diastereomers during synthesis. These diastereomers may possess different biological activities and toxicities. Therefore, robust analytical and preparative HPLC methods are crucial for the purification and characterization of D-leucine-containing peptides to ensure their purity, safety, and efficacy.[1][2]
Reversed-phase HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[1] In many cases, RP-HPLC can also effectively separate diastereomers due to subtle differences in their secondary structure and interaction with the stationary phase. Chiral HPLC, on the other hand, offers a direct method for the separation and quantification of enantiomers and diastereomers based on their interaction with a chiral stationary phase (CSP).[3][4]
Experimental Workflows
The general workflow for the purification and analysis of a D-leucine-containing peptide involves several key stages, from initial crude analysis to final purity assessment.
A more detailed logical workflow for the HPLC method development and optimization is presented below.
Data Presentation: Quantitative Analysis of D-leucine Peptides
The following tables summarize quantitative data from the literature on the HPLC separation of peptides containing D-leucine or other D-amino acids.
Table 1: Chiral HPLC Separation of DL-leucine-DL-tryptophan Dipeptide Stereoisomers
| Stereoisomer | Retention Time (min) | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| LL | 6.5 | 2.25 | - | - |
| DD | 9.0 | 3.60 | 1.60 | 7.76 |
| DL | 12.0 | 5.00 | 1.39 | 8.05 |
| LD | 14.3 | 6.50 | 1.30 | 7.19 |
| Data sourced from a study on an AmyCoat-RP column with a mobile phase of ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) at a flow rate of 0.8 mL/min.[4] |
Table 2: Reversed-Phase HPLC Retention Times of Diastereomeric Peptides
An α-helical model peptide (Ac-EAEKAAKE-X-EKAAKEAEK-amide) was used to study the separation of diastereomers where X was substituted with different stereoisomers of isoleucine. While not D-leucine, this data illustrates the separability of diastereomers on common RP-HPLC columns.
| Peptide (X substitution) | Retention Time (min) on C8 at 30°C | Retention Time (min) on C18 at 30°C | Retention Time (min) on C8 at 65°C | Retention Time (min) on C18 at 65°C |
| Ile | 29.8 | 33.5 | 26.5 | 30.5 |
| allo-Ile | 29.4 | 33.1 | 26.1 | 30.1 |
| D-Ile | 27.6 | 30.9 | 24.5 | 28.2 |
| D-allo-Ile | 27.2 | 30.5 | 24.2 | 27.8 |
| Data adapted from a study on the separation of diastereomeric α-helical peptide analogs.[5] |
Experimental Protocols
This protocol is a general guideline for the purification of a synthetic peptide containing D-leucine. Optimization is likely required for specific peptides.
Objective: To purify a D-leucine-containing peptide from synthetic impurities and separate diastereomers.
Materials:
-
Crude synthetic peptide containing D-leucine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical and preparative C8 or C18 HPLC columns (e.g., Zorbax 300 SB-C8, 5 µm)[5]
-
HPLC system with UV detector
-
Lyophilizer
Methodology:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL for analytical runs. For preparative runs, higher concentrations can be used depending on the column size and loading capacity.[1]
-
-
Mobile Phase Preparation:
-
Analytical Method Development:
-
Equilibrate an analytical C8 or C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample solution.
-
Run a scouting gradient, for example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes, to determine the approximate elution time of the target peptide and its diastereomer.[1]
-
Optimize the gradient to improve the resolution between the desired peptide, its diastereomer, and other impurities. A shallower gradient (e.g., 0.5-1% change in Mobile Phase B per minute) around the elution point of the target peaks is often effective.
-
Evaluate the separation at different temperatures (e.g., 30°C and 65°C) as temperature can affect the resolution of diastereomers.[5]
-
-
Preparative Purification:
-
Equilibrate the preparative HPLC column with the optimized starting conditions.
-
Dissolve the crude peptide in the minimal amount of a suitable solvent and inject it onto the column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide and its diastereomer peaks.
-
-
Analysis of Fractions and Post-Purification Processing:
-
Analyze the collected fractions using the developed analytical HPLC method to assess purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions containing the purified peptide of the desired diastereomeric form with acceptable purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
This protocol provides a general approach for the analysis of the stereochemical purity of a D-leucine-containing peptide.
Objective: To separate and quantify the diastereomers of a D-leucine-containing peptide.
Materials:
-
Purified peptide sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile, ammonium acetate solution)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in the mobile phase or a compatible solvent to a known concentration (e.g., 100 µg/mL).[4]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase as recommended for the specific chiral column. For example, for an AmyCoat-RP column, a mobile phase of 10 mM ammonium acetate, methanol, and acetonitrile in a 50:5:45 (v/v/v) ratio has been shown to be effective for dipeptide stereoisomers.[4]
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min).[4]
-
Set the column temperature, as it can significantly impact chiral separations (e.g., 25°C).[4]
-
Inject a small volume (e.g., 20 µL) of the sample.[4]
-
Run the analysis in isocratic mode, as this often provides the best resolution in chiral HPLC.[1]
-
Detect the eluting peaks at a suitable wavelength (e.g., 230 nm).[4]
-
-
Data Analysis:
-
Identify the peaks corresponding to the different diastereomers. If standards are available, they can be used for peak identification.
-
Calculate the percentage of each diastereomer based on the peak areas in the chromatogram to determine the stereochemical purity.
-
Conclusion
The successful purification of peptides containing D-leucine requires a systematic approach to HPLC method development. Reversed-phase HPLC is a powerful tool for both purification and, in many cases, the separation of diastereomers. The choice of column (C8 vs. C18) and operating temperature can significantly influence the resolution of these stereoisomers. For unambiguous confirmation and quantification of stereochemical purity, chiral HPLC is the method of choice. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable HPLC methods for the purification and analysis of D-leucine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Cleavage of Fmoc-D-Leu-OH from Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. Wang resin is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] The linkage to the resin is an acid-labile p-alkoxybenzyl ester.[2][3] This document provides detailed protocols and application notes for the efficient cleavage of Fmoc-D-Leu-OH from Wang resin, a critical step for obtaining the desired peptide product in high purity and yield.
Cleavage Principles
The cleavage of the peptide from Wang resin is achieved by acidolysis, most commonly using trifluoroacetic acid (TFA).[1][2][3] The acidic conditions protonate the ester linkage, leading to its cleavage and the release of the peptide with a free C-terminal carboxyl group. Concurrently, the acid cleaves the tert-butyl (tBu) based protecting groups from the amino acid side chains. To prevent side reactions caused by reactive cationic species generated during the cleavage process, scavengers are typically added to the cleavage cocktail.[4][5]
Quantitative Data Summary
The efficiency of cleavage and the purity of the final peptide are influenced by the composition of the cleavage cocktail and the reaction conditions. The following table summarizes common cleavage cocktails and their typical applications.
| Cleavage Cocktail Composition (v/v/v) | Typical Reaction Time | Temperature | Key Applications & Remarks |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | 1.5 - 3 hours | Room Temperature | A general-purpose and effective cocktail for most peptide sequences.[6][7] TIS acts as a scavenger for carbocations. |
| 50% TFA in Dichloromethane (DCM) | 1.5 - 2 hours | Room Temperature | A milder cleavage condition.[1] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Ethanedithiol (EDT) (Reagent K) | 2 - 4 hours | Room Temperature | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Arg(Pmc/Mtr) to minimize side reactions.[5][8] |
| 94% TFA / 2.5% Water / 2.5% Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS) | 2 - 4 hours | Room Temperature | Specifically useful for peptides containing cysteine residues.[7] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/Water/TIS
This protocol is suitable for the cleavage of most standard peptides from Wang resin.
Materials:
-
Peptide-resin (this compound on Wang resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Sintered glass funnel
-
Reaction vessel (e.g., round-bottom flask or syringe)
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[9][10]
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin extensively with DCM (3 x resin volume) to remove any residual dimethylformamide (DMF) and to swell the resin.[10][11]
-
Dry the resin under a stream of nitrogen or under high vacuum for at least 1 hour.[8][10]
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: Prepare the cocktail in a fume hood as TFA is highly corrosive and volatile.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[6] Occasional swirling is recommended.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a collection tube containing cold diethyl ether (8-10 times the volume of the filtrate).[9]
-
A white precipitate of the crude peptide should form.
-
If precipitation is incomplete, the mixture can be stored at 4°C overnight.[9]
-
Wash the resin with a small amount of fresh TFA and combine the filtrate with the ether mixture.[9]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the crude peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.[9]
-
Dry the crude peptide under vacuum.
-
Protocol 2: Cleavage with Reagent K for Sensitive Residues
This protocol is recommended when the peptide sequence contains amino acids prone to side reactions, such as Cysteine, Methionine, or Tryptophan.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Cleavage Reaction:
-
Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. Caution: This mixture is highly odorous and should be handled in a well-ventilated fume hood.
-
Add Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.
-
-
Peptide Precipitation and Isolation: Follow step 3 as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the cleavage of this compound from Wang resin.
Caption: Simplified mechanism of acid-catalyzed cleavage from Wang resin.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. Fmoc-Leu Wang Resin [rapp-polymere.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. rsc.org [rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-D-Leu-OH Coupling Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Leu-OH. The following question-and-answer format provides targeted troubleshooting strategies and detailed experimental protocols to help overcome low coupling efficiency and related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of low coupling efficiency for this compound?
Low coupling efficiency of this compound is often attributed to its sterically hindered nature. The bulky isobutyl side chain of leucine, combined with the large Fmoc protecting group, can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2][3] Other contributing factors can include:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, which blocks reactive sites and hinders reagent access.[3]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance of this compound, leading to incomplete activation of the carboxylic acid.[2]
-
Poor Solubility: Inadequate solubility of this compound in the reaction solvent can lead to a lower effective concentration and reduced reaction rates.[4][5]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction.[3]
Q2: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to enhance the coupling efficiency of this sterically hindered amino acid:
-
Optimize Coupling Reagents: Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents. Reagents like HATU, HCTU, and COMU are known to be highly effective for hindered couplings.[3][6][7]
-
Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.[3]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can be beneficial. A moderate increase in temperature can also improve efficiency, but must be done cautiously to avoid racemization.[3]
-
Enhance Solubility: Ensure complete dissolution of this compound in the solvent. While DMF and NMP are generally good solvents for most Fmoc-amino acids, empirical testing for your specific conditions is recommended.[4][8]
Q3: Which coupling reagent should I choose for this compound?
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. While standard carbodiimide reagents like DIC/HOBt can be effective in some cases, more potent reagents are often required for challenging couplings.
| Coupling Reagent Category | Examples | Suitability for Sterically Hindered Amino Acids | Notes |
| Uronium/Aminium Salts (HOAt-based) | HATU | Excellent | Generally considered one of the most efficient choices for hindered couplings due to the formation of a highly reactive OAt-ester.[6][7] |
| Uronium/Aminium Salts (HOBt-based) | HBTU, HCTU | Good to Very Good | Widely used and effective, though HCTU is often considered more efficient than HBTU.[6][7] |
| Uronium/Aminium Salts (Oxyma-based) | COMU | Excellent | A safer alternative to HOBt/HOAt-based reagents with comparable or even superior efficiency in some cases.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | PyAOP is generally more reactive than PyBOP. These are excellent for hindered couplings.[3][7] |
| Carbodiimides with Additives | DIC/HOBt, DIC/Oxyma | Moderate to Good | A cost-effective option, but generally less reactive than uronium or phosphonium salts. The use of additives is crucial to suppress racemization.[7][9] |
Note: The relative performance of coupling reagents can be sequence-dependent. The information in this table is based on general findings for sterically hindered amino acids. Specific quantitative data for this compound is limited in publicly available literature.
Q4: How can I monitor the completeness of the coupling reaction?
The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin after a coupling step. A positive result (a blue or purple color) indicates that the coupling is incomplete, and a second coupling or a capping step may be necessary.[4][8][10]
Q5: Does the D-configuration of this compound significantly impact coupling efficiency compared to the L-isomer?
While the fundamental chemical reactivity of D- and L-amino acids is identical, the stereochemistry can influence the conformation of the growing peptide chain on the solid support. In some cases, the D-configuration might lead to a peptide conformation that is more prone to aggregation or that sterically hinders the N-terminus, potentially making the coupling reaction more difficult. However, this effect is highly sequence-dependent. For most practical purposes, the troubleshooting strategies for sterically hindered L-amino acids are directly applicable to their D-counterparts.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF (3-5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (3-5 equivalents), and a hindered base such as DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to Protocol 2 (Double Coupling).
Protocol 2: Double Coupling of this compound
-
First Coupling: Perform the initial coupling of this compound as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh activation mixture of this compound as described in Protocol 1.
-
Reaction: Add the fresh activation mixture to the resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This protocol is a qualitative test for the presence of primary amines.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
Procedure:
-
Sample Preparation: Collect a small sample of resin beads (approx. 1-5 mg) in a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observation:
-
Positive Result (Incomplete Coupling): The solution and/or beads turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution and beads remain yellow or colorless, indicating the absence of free primary amines.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Chemical structure of this compound and a potential side reaction pathway leading to racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Preventing racemization of Fmoc-D-Leu-OH during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Fmoc-D-Leu-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral molecule, such as an amino acid, into a mixture of both its enantiomeric forms (D and L). In peptide synthesis, if the intended D-amino acid, this compound, undergoes racemization, it will result in the incorporation of its L-enantiomer, Fmoc-L-Leu-OH, into the peptide sequence. This leads to the formation of a diastereomeric impurity that can be difficult to separate from the desired peptide and can significantly alter its biological activity and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during activation?
A2: The most common mechanism for racemization of Fmoc-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the Fmoc-amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can then occur from either face, resulting in a mixture of D- and L-amino acid incorporation.
Q3: Which factors primarily influence the extent of racemization of this compound during activation?
A3: Several factors can influence the degree of racemization, including:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Base: The type and concentration of the base used can significantly impact the rate of racemization.
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role in the stability of the intermediates involved in racemization.
-
Activation Time: Prolonged activation times can increase the opportunity for racemization to occur.
Troubleshooting Guides
Issue: Detection of L-Leu impurity in a peptide synthesized with this compound.
This guide provides a step-by-step approach to troubleshoot and minimize racemization of this compound during the activation and coupling steps.
Step 1: Review Your Activation and Coupling Protocol
The choice of coupling reagents and additives is the most critical factor in controlling racemization.
-
Carbodiimides (e.g., DIC, DCC): While effective for coupling, using carbodiimides without an additive can lead to significant racemization. The highly reactive O-acylisourea intermediate is prone to oxazolone formation.
-
Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form a more stable active ester that is less susceptible to racemization.
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient and lead to lower racemization than carbodiimides alone. However, they require a base for activation, which can promote racemization.
-
Solution: Optimize the choice and amount of base. For sensitive couplings like that of this compound, prefer weaker, sterically hindered bases such as N-methylmorpholine (NMM) or collidine over stronger bases like N,N-diisopropylethylamine (DIPEA). Use the minimum amount of base necessary for the reaction to proceed efficiently.
-
Step 2: Control Reaction Temperature
Higher temperatures accelerate the rate of most chemical reactions, including the formation of the problematic oxazolone intermediate.
-
Problem: The coupling reaction is performed at room temperature or elevated temperatures (e.g., using a microwave reactor).
Step 3: Optimize Activation Time
The longer the activated this compound exists before reacting with the N-terminal amine of the peptide, the greater the chance of racemization.
-
Problem: A long pre-activation time is being used.
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound peptide immediately after it is formed. In situ activation, where the coupling reagent is added to the mixture of the Fmoc-amino acid and the resin, is often the best approach.
-
Step 4: Evaluate Your Solvent Choice
While DMF is a standard solvent for solid-phase peptide synthesis (SPPS), its polarity can sometimes contribute to racemization.
-
Problem: Consistently high levels of racemization are observed in DMF.
-
Solution: If compatible with your synthesis, consider using a less polar solvent or a solvent mixture for the coupling step. However, ensure that the this compound and other reagents remain fully soluble.
-
Quantitative Data on Racemization
| Coupling Reagent/Additive | Base | Amino Acid Model | % Racemization (D-isomer formation) | Reference |
| DIC/HOBt | - | Z-Gly-Phe + H-Val-OMe | 2.4 | (König et al., 1970) |
| DIC/Oxyma Pure | - | Boc-Cys(Acm)-OH + H-Gly-PS | <0.1 | (Subirós-Funosas et al., 2009) |
| HBTU | DIPEA | Fmoc-Ser(tBu)-OH + H-Leu-OtBu | 5.3 | (Liang et al., 2017) |
| HATU | DIPEA | Fmoc-Ser(tBu)-OH + H-Leu-OtBu | 6.5 | (Liang et al., 2017) |
| HCTU | DIPEA | Fmoc-Cys(Trt)-OH + H-Gly-Resin | 10.9 | (Palasek et al., 2007) |
| COMU | DIPEA | Fmoc-Phg-OH + H-Gly-Resin | 1.2 | (El-Faham et al., 2009) |
| COMU | NMM | Fmoc-Phg-OH + H-Gly-Resin | 0.4 | (El-Faham et al., 2009) |
| DEPBT | DIPEA | Fmoc-Ser(tBu)-OH + H-Leu-OtBu | 0.5 | (Liang et al., 2017) |
Note: The level of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used. This table should be used as a guide for selecting coupling reagents with a lower propensity for causing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Activation and Coupling of this compound using DIC/Oxyma Pure
This protocol is recommended for minimizing racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Resin-bound peptide with a free N-terminal amine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the solution of this compound and Oxyma Pure.
-
Coupling: Immediately add the activation mixture to the washed and deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of this compound Racemization
This protocol outlines a general method for the analytical determination of the enantiomeric purity of this compound after a coupling reaction.
Materials:
-
Crude peptide sample containing the D-Leu residue
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase like Lux Cellulose-2)[3]
Procedure:
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
HPLC Method Development:
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A typical starting condition is an isocratic mixture of 0.1% TFA in water (A) and 0.1% TFA in ACN (B), for example, 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the dissolved crude peptide sample onto the chiral HPLC column. The D-Leu and any contaminating L-Leu containing peptides should be resolved into two separate peaks.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of L-Leu peptide / (Area of D-Leu peptide + Area of L-Leu peptide)] x 100
Mandatory Visualizations
References
Technical Support Center: Peptide Synthesis with D-Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during solid-phase peptide synthesis (SPPS) involving D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when incorporating D-amino acids into a peptide sequence?
A1: The most critical side reaction is epimerization, which is the conversion of the desired D-amino acid to its corresponding L-enantiomer.[1] This is a specific form of racemization and is particularly problematic as it can be difficult to detect and can significantly alter the biological activity of the final peptide.[1] The primary point at which this occurs is during the activation of the D-amino acid's carboxyl group for coupling.[2][3]
Q2: Are D-amino acids more prone to side reactions than L-amino acids?
A2: The fundamental chemical reactivity leading to common side reactions like epimerization, aspartimide formation, or diketopiperazine formation is the same for both D- and L-amino acids. However, the biological implications of a D- to L-conversion are often more significant than the reverse, as the introduction of an L-amino acid into a D-peptide sequence can dramatically change its structure and function.
Q3: Which factors can increase the risk of epimerization of a D-amino acid during synthesis?
A3: Several factors can contribute to an increased rate of epimerization, including:
-
Over-activation: Allowing the activated amino acid to sit for too long before coupling.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[4]
-
Presence of a Tertiary Base: Bases like diisopropylethylamine (DIEA) can promote racemization.[5]
-
High Temperatures: Increased temperature can accelerate the rate of epimerization.
-
Solvent Choice: Polar solvents can sometimes facilitate epimerization.[6]
-
Amino Acid Identity: Certain amino acids, such as cysteine and histidine, are inherently more susceptible to racemization.[7]
Q4: How can I detect if my D-amino acid has epimerized during synthesis?
A4: Detecting epimerization requires chiral analysis techniques. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the D- and L-enantiomers of the peptide or its constituent amino acids after hydrolysis.[8]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can distinguish between optical isomers.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Can be used to identify and quantify the different enantiomers, sometimes after derivatization.[8]
-
Acid Hydrolysis with Deuterated Acid: Peptides can be hydrolyzed in deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization during hydrolysis will incorporate deuterium, allowing for their differentiation from the original enantiomers by mass spectrometry.[8][9]
Troubleshooting Guides
Issue 1: Suspected Epimerization of a D-Amino Acid
Symptom:
-
Broad or split peak during RP-HPLC purification of the final peptide.
-
Lower than expected biological activity of the purified peptide.
-
Confirmation of a mass corresponding to the desired peptide by mass spectrometry, but with ambiguous purity.
Troubleshooting Steps:
-
Confirm Epimerization:
-
Action: Analyze the peptide using a validated chiral method (Chiral HPLC, CE, or LC-MS/MS).[8]
-
Rationale: This will definitively confirm the presence and quantity of the undesired L-diastereomer.
-
-
Review the Coupling Protocol for the D-Amino Acid:
-
Action: Examine the coupling reagent and any additives used. For carbodiimide-based couplings (e.g., DIC), the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[4][7][10] Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally preferred as they are formulated to reduce racemization.[11][12]
-
Rationale: The choice of coupling reagent and additives directly impacts the stability of the activated amino acid and its propensity to epimerize.[4]
-
-
Optimize Coupling Conditions:
-
Action: Reduce the pre-activation time of the D-amino acid before adding it to the resin. Lower the reaction temperature if possible.[6] Consider using a less hindered base than DIEA, such as 2,4,6-collidine, which has been shown to reduce racemization.[12]
-
Rationale: Minimizing the lifetime of the highly reactive activated intermediate and providing a less basic environment can suppress the proton abstraction that leads to epimerization.[5]
-
-
Isolate the Problematic Residue:
-
Action: If the peptide contains multiple D-amino acids, synthesize short test peptides (e.g., tripeptides) to pinpoint which residue is most prone to epimerization under your standard conditions.[13]
-
Rationale: This allows for a focused optimization of the coupling conditions for the specific problematic D-amino acid.
-
Issue 2: Other Common Side Reactions in Peptides Containing D-Amino Acids
While epimerization is the primary concern related to the chirality of D-amino acids, other standard SPPS side reactions can still occur.
A. Diketopiperazine Formation
-
Symptom: Truncation of the peptide after the second amino acid, particularly when Proline or another secondary amino acid is in the first or second position.[7]
-
Cause: The N-terminal amine of the dipeptide-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7]
-
Solution:
B. Aspartimide Formation
-
Symptom: A mass loss of 18 Da in the final peptide containing an Asp-Xxx sequence. This can also lead to epimerization at the Asp residue.[13]
-
Cause: The side-chain carboxylate of aspartic acid can attack the backbone amide, forming a five-membered succinimide ring (aspartimide). This ring can then be opened by piperidine to form a mixture of α- and β-aspartyl peptides.[7]
-
Solution:
Data Presentation
Table 1: Influence of Coupling Additives on Racemization
| Additive | Racemization Suppression | Key Advantages |
| HOBt (1-Hydroxybenzotriazole) | Good | Standard, cost-effective additive that reduces racemization with carbodiimides.[7] |
| HOAt (7-Aza-1-hydroxybenzotriazole) | Excellent | Superior to HOBt in suppressing racemization, especially for hindered couplings.[4][7] |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Excellent | A non-explosive alternative to HOBt/HOAt with excellent racemization suppression.[4][10] |
| 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | Very Good | More acidic than HOBt, leading to better racemization suppression.[7] |
Experimental Protocols
Protocol 1: Chiral HPLC for Epimerization Analysis
This protocol provides a general workflow for detecting the presence of a diastereomer (containing an L-amino acid) in a synthesized peptide intended to contain only D-amino acids.
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
If analyzing constituent amino acids, hydrolyze the peptide in 6 M HCl at 110°C for 24 hours. Dry the hydrolysate and reconstitute in an appropriate solvent.[8]
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Common types are based on cyclodextrins, macrocyclic glycopeptides, or chiral crown ethers.[8]
-
Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition must be optimized for the specific peptide and column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at 214 or 280 nm.[8]
-
-
Data Analysis:
-
Inject a standard of the all-D peptide to determine its retention time.
-
Inject the synthesized peptide sample. The presence of a second peak, corresponding to the diastereomer containing the L-amino acid, indicates epimerization.
-
Quantify the extent of epimerization by comparing the peak areas of the two isomers.[8]
-
Visualizations
Caption: Mechanism of D-amino acid epimerization during the coupling step in SPPS.
Caption: Troubleshooting workflow for suspected D-amino acid epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. mesalabs.com [mesalabs.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Aggregation of Peptides Containing Hydrophobic D-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing hydrophobic D-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with hydrophobic D-amino acids aggregating?
A1: Peptide aggregation is a common issue, particularly for sequences rich in hydrophobic amino acids like Leucine, Valine, Isoleucine, and Phenylalanine.[1] These residues drive intermolecular association to minimize contact with aqueous environments.[1][2] The inclusion of D-amino acids can have variable effects. While they increase resistance to enzymatic degradation, their impact on aggregation is complex.[3][4] D-amino acids can disrupt the formation of highly ordered β-sheet structures, which are common in amyloid fibrils, but the strong hydrophobic forces can still lead to amorphous aggregation.[5][6]
Q2: How does the position of a D-amino acid in the sequence affect aggregation?
A2: The position is critical. Substituting a D-amino acid in the middle of a sequence known to form α-helices or β-sheets can disrupt these secondary structures, potentially leading to misfolding and aggregation.[5] Conversely, substitutions at the termini may have a less disruptive effect on the overall structure and can sometimes improve stability without inducing aggregation.[5][6]
Q3: My peptide is insoluble after synthesis and cleavage. What should I do?
A3: This is a common problem for highly hydrophobic peptides.[1] The primary cause is the peptide's low affinity for aqueous solvents used in purification.[7] It is recommended to first attempt dissolution in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or formic acid, and then slowly dilute the solution into your aqueous buffer.[8][9] If the peptide precipitates upon dilution, a different co-solvent or a higher concentration of the organic solvent may be necessary.
Q4: Can I predict the solubility of my peptide sequence?
A4: While exact solubility is difficult to predict, general guidelines can help. Solubility is influenced by amino acid composition, sequence, and length.[8][10] Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[8][11] The overall charge of the peptide is also a key factor; acidic peptides (containing Asp, Glu) are more soluble in basic buffers, while basic peptides (containing Lys, Arg, His) are more soluble in acidic buffers.[9][12]
Q5: How can I prevent aggregation during long-term storage?
A5: For long-term stability, it is best to store peptides in lyophilized form at -20°C or -80°C.[9] If a solution is required, prepare a concentrated stock in an appropriate organic solvent like DMSO and store it in aliquots at -80°C to minimize freeze-thaw cycles.[9][13] The choice of storage buffer is also important; maintaining a pH away from the peptide's isoelectric point (pI) can help maintain solubility by ensuring a net charge on the peptide.[13]
Troubleshooting Guide
Encountering peptide aggregation can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Peptide is insoluble in the initial chosen solvent.
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} caption [label="Fig 1. Decision workflow for peptide solubilization.", fontname="Arial", fontsize=10];
Problem: Peptide aggregates over time in solution.
This issue often arises during incubation steps in biological assays. The following workflow can help identify a solution.
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Quantitative Data Summary
The solubility of a peptide is highly dependent on its amino acid composition. The following table summarizes general guidelines for peptide solubility based on the percentage of hydrophobic and charged residues.
| % Hydrophobic Residues | % Charged Residues (D, E, K, R, H) | Predicted Solubility in Aqueous Buffer | Recommended Action |
| < 50% | > 25% | High | Dissolve directly in water or buffer.[8][11] |
| > 50% | < 25% | Low / Partial | Dissolve in a small amount of organic solvent (e.g., DMSO, DMF) first, then dilute.[8][10] |
| > 75% | Any | Very Low / Insoluble | Requires strong solvents like formic acid or TFA for initial dissolution; may precipitate on dilution.[10][11] |
| Any | > 75% (Polar) | Variable (may form gels) | Treat as hydrophobic peptides; dissolve in organic solvent first.[8][10] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of amyloid-like β-sheet-rich aggregates.[14] Thioflavin T dye exhibits enhanced fluorescence upon binding to these structures.[15]
-
Objective: To quantify the formation of amyloid fibrils over time.
-
Materials:
-
Methodology:
-
Prepare ThT Stock Solution: Dissolve ThT in phosphate buffer to a concentration of 1 mM. Filter through a 0.2 µm filter. Store in the dark.[14]
-
Prepare Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 20 µM.[16]
-
Sample Preparation: In each well of the 96-well plate, mix your peptide sample (at the desired concentration) with the ThT working solution. The final volume per well is typically 100-200 µL.[16] Include a negative control containing only buffer and ThT.
-
Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.[15]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a significant increase in fluorescence indicates the formation of amyloid fibrils.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution.
-
Objective: To determine the hydrodynamic radius of peptide species in solution and monitor the formation of larger aggregates over time.
-
Materials:
-
Peptide solution (clarified by centrifugation or filtration through a 0.22 µm filter to remove dust and large contaminants)
-
DLS instrument
-
Low-volume cuvette
-
-
Methodology:
-
Sample Preparation: Prepare the peptide solution in the desired buffer. It is crucial that the solution is free of dust and extraneous particles.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility. The instrument's software will use the correlation function of the scattered light intensity to calculate the size distribution.
-
Data Analysis: Analyze the size distribution profile. The presence of large particles (e.g., >100 nm) or an increase in the average particle size over time is indicative of aggregation.
-
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size as they pass through a column packed with a porous resin. It can be used to separate and quantify monomers, oligomers, and larger aggregates.
-
Objective: To separate and quantify soluble aggregates from the monomeric peptide.
-
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC system with a UV detector
-
Mobile phase (a buffer in which the peptide is soluble and does not interact with the column matrix)
-
Peptide solution
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Injection: Inject a known concentration of the peptide solution onto the column.
-
Elution: Larger molecules (aggregates) will pass through the column more quickly, while smaller molecules (monomers) will enter the pores of the resin and elute later.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak is proportional to the concentration of that species. This allows for the quantification of the percentage of monomer, oligomer, and high-molecular-weight aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. bachem.com [bachem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crude Peptide Purity in Fmoc-Based Synthesis
Welcome to the Technical Support Center, your resource for troubleshooting and enhancing the purity of crude peptides synthesized using Fmoc chemistry. This guide is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS), with a focus on strategies applicable to the incorporation of all Fmoc-amino acids, including Fmoc-D-Leu-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues that may arise during your peptide synthesis experiments.
Q1: What are the most common causes of low crude peptide purity in Fmoc-SPPS?
Low purity in crude peptides often stems from a few key issues during synthesis. These include incomplete coupling reactions, which lead to deletion sequences, and peptide chain aggregation that hinders reaction kinetics.[1][2] Side reactions such as racemization, especially with sensitive amino acids like histidine and cysteine, can also introduce impurities.[3] Additionally, the formation of byproducts like aspartimides or diketopiperazines contributes to a lower percentage of the target peptide.[4][5] The purity of the initial Fmoc-amino acid building blocks is also a critical factor; impurities in these starting materials can be incorporated into the growing peptide chain.[6][7][8]
Q2: I'm observing a significant number of deletion sequences in my final product. How can I improve coupling efficiency?
Deletion sequences are a direct result of incomplete coupling of an Fmoc-amino acid to the growing peptide chain. To enhance coupling efficiency, several strategies can be employed:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. For standard couplings, HBTU/DIPEA or DIC/Oxyma are commonly used.[9][10] For sterically hindered amino acids or "difficult" sequences, more potent reagents like HATU may be necessary.[11]
-
Increase Reagent Excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[9][12]
-
Extend Coupling Time: While standard coupling times range from 1-2 hours, extending this duration can be beneficial for sluggish reactions.[9] Monitoring the reaction with a Kaiser test can confirm completion.[4]
-
Elevate Temperature: Gently heating the reaction vessel can improve coupling kinetics, especially for aggregated sequences. However, this should be done with caution as it can also increase the risk of racemization.[13]
-
Incorporate Pseudoprolines: For sequences prone to aggregation, replacing a Ser or Thr residue with a pseudoproline dipeptide can disrupt secondary structure formation, improving solvation and coupling rates.[14][15][16]
Q3: My peptide is prone to aggregation. What are the most effective strategies to overcome this?
Peptide aggregation is a major hurdle in SPPS, particularly for hydrophobic sequences or those that form strong secondary structures like β-sheets.[1] This can lead to poor solvation, incomplete reactions, and low yields.[14] Effective mitigation strategies include:
-
Utilize Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides is a powerful technique to disrupt the formation of β-sheets by inducing a "kink" in the peptide backbone.[14][15][16] This improves the solvation of the growing peptide chain.[16]
-
Choose Appropriate Resins: Resins with low loading capacities or those with polyethylene glycol (PEG) linkers can help to minimize inter-chain interactions and aggregation.[17][18]
-
Employ Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling media can help to disrupt hydrogen bonding and break up aggregates.
-
Use "Magic Mixture": A solvent mixture containing nonionic detergents or ethylene carbonate can enhance the solubility of aggregating peptides.[5]
-
Backbone Protection: The use of protecting groups on the backbone nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent hydrogen bond formation and reduce aggregation.[11]
Q4: I am observing significant racemization of a specific amino acid in my peptide. How can I minimize this side reaction?
Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue that can affect the biological activity of the final peptide.[10] Histidine, cysteine, and serine are particularly susceptible.[3] To suppress racemization:
-
Select Mild Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Carbodiimide-based reagents like DIC in the presence of an additive such as Oxyma Pure are generally preferred over uronium-based reagents like HBTU, especially for sensitive amino acids.[3][10]
-
Use a Weak, Sterically Hindered Base: Strong bases can promote racemization. Using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) is recommended.[19]
-
Control Reaction Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C) to reduce the rate of racemization.[10]
-
Minimize Pre-activation Time: Over-activation of the carboxylic acid can lead to the formation of intermediates that are prone to racemization. Keep the pre-activation time to a minimum before adding the amine component.[19]
Q5: How does the purity of the initial this compound (or any Fmoc-amino acid) affect the final crude peptide?
The purity of the Fmoc-amino acid building blocks is paramount for achieving high-purity crude peptides.[8] Impurities in the starting materials, such as diastereomers (D-isomers in an L-amino acid batch), truncated forms, or dipeptides formed during the manufacturing of the Fmoc-amino acid, will be incorporated into the growing peptide chain, leading to a complex mixture of final products that can be difficult to purify.[7][8] Using high-purity Fmoc-amino acids (>99%) minimizes the introduction of these impurities from the outset, resulting in a cleaner crude product and simplifying downstream purification efforts.[7][20] A study has shown that using purified Fmoc-amino acids can increase the purity of the crude peptide by over 15%.[6]
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide chain.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).[9]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of a coupling additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in DMF.
-
Add the coupling reagent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents), to the amino acid solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture to activate the amino acid.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[9]
-
-
Monitoring (Optional):
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.[4]
-
Data Presentation
Table 1: Comparison of Coupling Reagents and their Impact on Racemization
This table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents, highlighting the importance of reagent selection in controlling epimerization.
| Coupling Reagent/Additive | Base | % D-Isomer Formation |
| HATU | NMM | High |
| HBTU | DIPEA | Moderate |
| DIC/Oxyma | N/A | Low[3] |
| DIC/HOBt | N/A | Low |
Data adapted from studies on racemization-prone couplings. The exact percentages can vary based on specific reaction conditions.[3][10]
Visualizations
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting logic for addressing low crude peptide purity.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. omizzur.com [omizzur.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
- 13. occamdesign.com [occamdesign.com]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
- 17. bachem.com [bachem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Fmoc-D-Leu-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of Fmoc-D-Leu-OH.
Troubleshooting Guide: Unexpected Byproducts
This guide addresses the identification, causes, and mitigation of common and unexpected byproducts formed during the Fmoc protection of D-Leucine.
Question 1: I've observed an unexpected peak in the HPLC analysis of my crude this compound. It's not the starting material or the expected dipeptide. What could it be?
Answer:
A likely unexpected byproduct, particularly when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent, is Fmoc-β-Alanine-OH . This impurity arises from a complex side reaction involving the succinimide ring of the Fmoc-OSu reagent itself.
Mechanism of Formation:
Under the basic conditions of the Fmoc protection reaction, the succinimide ring of Fmoc-OSu can undergo a ring-opening followed by a Lossen-type rearrangement. This rearrangement converts the C4 chain of the succinimide into a C3 chain, forming β-Alanine. The newly formed β-Alanine is then protected by another equivalent of Fmoc-OSu in the reaction mixture, leading to the Fmoc-β-Ala-OH impurity.[1][2][3][4] This impurity can be challenging to separate from the desired this compound due to their similar properties.[2]
Further complications can arise, as the generated β-Alanine can react with an activated Fmoc-amino acid to form dipeptides like Fmoc-β-Ala-D-Leu-OH.[5][6][7]
Corrective and Preventive Actions:
-
Stoichiometry Control: Avoid using a large excess of Fmoc-OSu. The formation of Fmoc-β-Ala-OH is directly related to the amount of Fmoc-OSu present.[1]
-
Alternative Reagents: Consider using 9-fluorenylmethyl chloroformate (Fmoc-Cl). While more reactive and prone to forming dipeptides, it does not generate β-alanine impurities.[5]
-
Chromatographic Purification: Careful purification by column chromatography may be necessary to separate Fmoc-β-Ala-OH from the final product.
Question 2: My final product shows a significant amount of a higher molecular weight impurity, which I suspect is a dipeptide. How can I confirm this and prevent its formation?
Answer:
The formation of the dipeptide, Fmoc-D-Leu-D-Leu-OH , is a common and predictable byproduct in Fmoc-amino acid synthesis.[8]
Mechanism of Formation:
This side product forms when the Fmoc-protection reagent (either Fmoc-Cl or Fmoc-OSu) reacts with the already formed this compound product. This can happen if the reaction is not sufficiently controlled or if there are localized areas of high reagent concentration.
Confirmation and Prevention:
-
Analytical Confirmation: The dipeptide can be identified by HPLC-MS analysis, which will show a mass corresponding to Fmoc-D-Leu-D-Leu-OH.
-
Choice of Reagent: Fmoc-Cl is generally more reactive and can lead to a higher incidence of dipeptide formation compared to Fmoc-OSu.[8]
-
Reaction Conditions:
-
Slowly add the Fmoc-reagent to the solution of D-Leucine to avoid high localized concentrations.
-
Maintain a controlled temperature, typically between 0-5°C during the addition of the Fmoc reagent.
-
-
Purification: The dipeptide can typically be removed through recrystallization or column chromatography.
Question 3: I am concerned about the stereochemical purity of my this compound. How can I detect and minimize racemization?
Answer:
Racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers, is a critical issue, though it is more pronounced during the subsequent peptide coupling steps rather than the initial Fmoc-protection of the amino acid itself.[9] However, ensuring the stereochemical purity of the starting this compound is crucial.
Detection of Racemization:
-
Chiral HPLC: The most reliable method for determining the enantiomeric purity of your this compound is through chiral High-Performance Liquid Chromatography (HPLC).
-
Peptide Synthesis Test: Synthesizing a simple dipeptide and analyzing it for diastereomers can also reveal the enantiomeric purity of the starting material.
Minimizing Racemization During Use (Peptide Synthesis):
-
Coupling Reagents: The choice of coupling reagent during peptide synthesis significantly impacts racemization. Highly reactive uronium/aminium-based reagents like HATU and HBTU can increase the risk of racemization if not used under optimal conditions.[9]
-
Additives: The use of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[9] These additives form active esters that are less prone to racemization.[9]
-
Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin-bound amine to reduce the opportunity for the formation of the racemization-prone oxazolone intermediate.[9]
Data Summary
Table 1: Common and Unexpected Byproducts in this compound Synthesis
| Byproduct Name | Common/Unexpected | Formation Mechanism | Primary Cause | Recommended Analytical Method |
| Fmoc-β-Alanine-OH | Unexpected | Lossen-type rearrangement of the succinimide ring in Fmoc-OSu.[1][2][4] | Use of Fmoc-OSu under basic conditions. | HPLC-MS |
| Fmoc-D-Leu-D-Leu-OH | Common | Reaction of the Fmoc reagent with the already formed this compound product.[8] | High reactivity of Fmoc-Cl; excess of Fmoc reagent. | HPLC-MS |
| L-enantiomer (Racemization) | Potential Issue | Formation of a planar oxazolone intermediate during activation for peptide coupling.[9] | Choice of coupling reagents and reaction conditions during peptide synthesis.[9] | Chiral HPLC |
| Residual Free D-Leucine | Common | Incomplete reaction of D-Leucine with the Fmoc reagent.[8] | Insufficient amount of Fmoc reagent or suboptimal reaction conditions. | HPLC, GC-based analysis[8] |
| Acetic Acid | Common Contaminant | Hydrolysis of ethyl acetate used during preparation and crystallization.[8] | Use of ethyl acetate as a solvent. | HPLC |
Table 2: Influence of Fmoc-OSu Stoichiometry on Fmoc-β-Ala-OH Formation
| Equivalents of Fmoc-OSu | Ratio of Fmoc-β-Ala-OH to Fmoc-Asn(Trt)-OH |
| 1.25 | 6:94 |
| 1.0 | 0.2% |
| 0.9 | Traces |
| Data adapted from a study on the synthesis of Fmoc-Asn(Trt)-OH, demonstrating the general principle of byproduct formation with excess Fmoc-OSu.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Fmoc-OSu
-
Dissolution: Dissolve D-Leucine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cooling: Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the D-Leucine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will precipitate the this compound.
-
-
Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound (100g) in a flask and add toluene (600ml).
-
Heating: Increase the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling and Crystallization: Reduce the temperature to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration: Filter the crystallized product and wash the filter cake with toluene.
-
Drying: Dry the purified this compound under vacuum at 50°C.
Visual Guides
Caption: General workflow for this compound synthesis and the formation of major byproducts.
Caption: Troubleshooting logic for identifying unexpected HPLC peaks.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-OSu preferred over Fmoc-Cl if it can lead to the unexpected Fmoc-β-Ala-OH byproduct?
A1: Fmoc-OSu is often preferred due to its higher stability, ease of handling, and generally cleaner reaction profile with fewer dipeptide byproducts compared to the more reactive Fmoc-Cl. The formation of Fmoc-β-Ala-OH can be minimized by carefully controlling the stoichiometry of the reaction.
Q2: Can impurities in the starting D-Leucine material cause unexpected byproducts?
A2: Yes, impurities in the D-Leucine can lead to the formation of other Fmoc-protected byproducts. It is crucial to use high-purity D-Leucine to minimize this risk. Always check the certificate of analysis for your starting materials.
Q3: How does acetic acid contamination affect my this compound, and where does it come from?
A3: Acetic acid contamination primarily originates from the use of ethyl acetate as a solvent during the work-up or crystallization.[8] Even trace amounts of acetic acid can be detrimental in subsequent peptide synthesis steps, as it can act as a capping agent, leading to truncated peptide sequences.[8]
Q4: My yield of this compound is consistently low. What are the likely causes?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate stoichiometry of the Fmoc reagent.
-
Product loss during work-up: The precipitation of this compound during acidification is pH-dependent. Ensure the pH is lowered sufficiently (pH 2-3) for complete precipitation. Additionally, losses can occur during extraction and recrystallization steps.
-
Side reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.
Q5: Is it necessary to purify the crude this compound before using it in peptide synthesis?
A5: Yes, it is highly recommended. Impurities such as dipeptides, β-alanyl species, or residual free amino acids can interfere with solid-phase peptide synthesis, leading to the formation of deletion or insertion sequences in your final peptide, which can be very difficult to purify.[8][10][11]
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ajpamc.com [ajpamc.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fmoc-D-Leu-OH during SPPS, with a particular focus on solubility challenges in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
Q2: Why is my this compound not dissolving properly in DMF?
A2: Several factors can contribute to the poor solubility of this compound in DMF:
-
DMF Quality: The quality of DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid, especially with exposure to air and water vapor.[3] Dimethylamine impurities can react with the Fmoc protecting group, leading to premature deprotection.[3] It is crucial to use high-quality, amine-free DMF.[4]
-
Concentration: The concentration of the this compound solution may be too high. While a stock solution can be made, it's important to ensure it remains fully dissolved before use.
-
Impurities in this compound: The presence of impurities or related substances in the this compound solid can affect its solubility.
-
Temperature: Room temperature may not be sufficient for dissolving high concentrations. Gentle warming can sometimes aid dissolution, but prolonged heating should be avoided to prevent degradation.
Q3: What are the consequences of poor this compound solubility?
A3: Incomplete dissolution of this compound during the coupling step can have significant negative impacts on your peptide synthesis, including:
-
Incomplete Coupling: If the amino acid is not fully in solution, the coupling reaction will be inefficient, leading to the formation of deletion sequences where the D-leucine residue is missing.
-
Lower Yield: The overall yield of the desired full-length peptide will be reduced.
-
Difficult Purification: The final crude peptide product will be a more complex mixture containing deletion sequences, making purification by HPLC more challenging.
Q4: Can I use a different solvent if I'm having trouble with DMF?
A4: Yes, several alternative solvents can be used for SPPS. The most common alternative is N-methyl-2-pyrrolidone (NMP), which is more polar than DMF and can be better at solvating the resin and improving coupling yields.[3] However, some studies have reported that Fmoc-amino acids may show greater decomposition over extended periods in NMP compared to DMF.[3] Other "green" solvents and binary solvent mixtures are also being explored, such as those containing 2-methyltetrahydrofuran (2-MeTHF) or dimethyl sulfoxide (DMSO).[5][6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to resolving solubility problems with this compound in DMF during your synthesis.
Step 1: Assess the Quality of Your Reagents
-
DMF: Use fresh, high-purity, amine-free DMF. If you suspect your DMF is old or has been improperly stored, consider using a fresh bottle or regenerating the aged DMF by sparging with an inert gas like nitrogen.[3]
-
This compound: Ensure you are using a high-purity grade of this compound. Check the certificate of analysis for any reported impurities.
Step 2: Optimize the Dissolution Protocol
If you observe that this compound is not dissolving completely, try the following methods:
-
Sonication: Place the vial containing the this compound and DMF in an ultrasonic bath for 5-10 minutes. This can help break up any aggregates and promote dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Be cautious not to overheat or heat for an extended period, as this can lead to degradation of the Fmoc-amino acid.
-
Use of a Co-solvent: In some cases, adding a small amount of a stronger solvent like DMSO can improve solubility. However, be aware that this will change the properties of your reaction mixture. For particularly difficult sequences, mixtures containing DMSO have been used to reduce aggregation.[3]
Step 3: Consider Alternative Solvents
If optimizing the dissolution in DMF is unsuccessful, consider switching to an alternative solvent system for the coupling step.
-
N-methyl-2-pyrrolidone (NMP): NMP is a widely used alternative to DMF and may offer better solvation for your peptide-resin complex.[3]
-
Binary Solvent Mixtures: Research has shown that binary solvent mixtures, such as those containing DMSO, can be effective for SPPS and may enhance the solubility of reagents.[6]
Data Presentation
Table 1: Solubility of Fmoc-Leucine Derivatives in Common Solvents
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | ≥35.3 mg/mL[7] | - |
| This compound | DMSO | 100 mg/mL (requires ultrasound)[8][9] | Hygroscopic nature of DMSO can impact solubility.[8] |
| Fmoc-L-Leu-OH | DMF | ~30 mg/mL[1] | Often used as an approximation for the D-enantiomer. |
| Fmoc-L-Leu-OH | DMSO | ~30 mg/mL[1] | - |
| Fmoc-L-Leu-OH | Ethanol | ~30 mg/mL[1] | - |
| Fmoc-L-Leu-OH | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1] | Sparingly soluble in aqueous buffers.[1] |
Experimental Protocols
Protocol 1: Standard this compound Coupling in DMF
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[2] Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and an appropriate activator (e.g., HOBt, Oxyma; 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, HBTU; 3-5 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Troubleshooting Dissolution of this compound
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMF.
-
If the solid does not dissolve completely with gentle swirling, cap the vial and place it in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the vial in a water bath to no more than 40°C for a few minutes.
-
Once fully dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.
Visualizations
Caption: A flowchart of a standard Fmoc-SPPS coupling cycle.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Minimizing deletion sequences in Fmoc-D-Leu-OH containing peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-D-Leu-OH, particularly in minimizing deletion sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant deletion sequences at the D-Leucine position in our peptide. What are the primary causes?
Deletion sequences involving this compound are most commonly caused by incomplete coupling reactions.[1] Several factors can contribute to this:
-
Steric Hindrance: The combination of the bulky Fmoc protecting group and the isobutyl side chain of leucine creates significant steric hindrance.[2][3] The D-configuration can further exacerbate this issue depending on the conformation of the growing peptide chain on the resin.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin support, making the N-terminal amine less accessible for the incoming this compound.[1][4] This is particularly common in hydrophobic sequences.[4]
-
Inadequate Activation: The coupling reagents used may not be sufficiently reactive to overcome the steric barriers associated with D-Leucine, leading to a slow or incomplete reaction.[5]
Q2: What initial steps can we take to troubleshoot an incomplete coupling of this compound?
When a synthesis fails or results in deletion products, the first step is to identify the major species present in your crude sample via analytical HPLC or LC-MS.[4] Once you confirm a D-Leu deletion, consider these strategies:
-
Double Coupling: Perform the coupling step for this compound twice before proceeding to the next Fmoc deprotection. This is a straightforward and often effective method to drive the reaction to completion.[4]
-
Increase Reaction Time: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.
-
Monitor the Reaction: Use a qualitative test like the Kaiser test (ninhydrin test) on a small sample of the resin after the initial coupling. A positive result (blue beads) indicates free amines, confirming an incomplete reaction and the need for a second coupling.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
The choice of coupling reagent is critical. While standard reagents like HBTU or TBTU are effective for many amino acids, hindered couplings often require more potent activators.[2]
-
Uronium/Aminium Reagents: Reagents like HATU and HCTU are generally more reactive than HBTU and TBTU and are recommended for difficult couplings.[2] The use of an additive like HOAt instead of HOBt can also accelerate the acylation and reduce side reactions.[2]
-
Carbodiimides: The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is a highly effective, racemization-suppressing alternative.[6]
-
Phosphonium Reagents: Reagents like PyBOP and PyAOP are very powerful but should be used judiciously, as their high reactivity can sometimes lead to side reactions.[6]
Q4: Can solvent choice impact the coupling efficiency of this compound?
Yes, the solvent plays a crucial role in solvating the growing peptide chain and the reagents.
-
DMF vs. NMP: While Dimethylformamide (DMF) is the most common solvent, N-Methyl-2-pyrrolidone (NMP) is often a better choice for sequences prone to aggregation due to its superior solvating properties.[4]
-
Solvent Mixtures: In some cases, mixtures of solvents or the addition of "chaotropic" salts (e.g., LiCl) can help disrupt secondary structures and improve reaction efficiency.
Q5: We are still seeing deletion products after trying double coupling and a stronger coupling reagent. What are more advanced strategies?
If simpler methods fail, you may need to consider more fundamental changes to your protocol:
-
Lower Resin Loading: High loading on the resin can increase peptide aggregation as the chains are in close proximity.[1] Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can improve outcomes.
-
Resin Type: Traditional polystyrene resins can sometimes encourage peptide aggregation.[4] Consider switching to a polyethylene glycol (PEG) grafted resin, which can improve solvation of the peptide chain.
-
Elevated Temperature: Increasing the coupling temperature to 40-50°C can provide the necessary energy to overcome activation barriers. This must be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.
Data Presentation: Impact of Coupling Conditions
The following table summarizes the results of a comparative study to optimize the incorporation of this compound into a model peptide sequence, highlighting the reduction in deletion peptide formation.
| Coupling Strategy | Coupling Reagent (Equivalents) | Additive (Equivalents) | Reaction Time (Hours) | Coupling Efficiency (%) | Deletion Peptide (%) |
| Standard | HBTU (3) | HOBt (3) | 2 | 85.2 | 14.8 |
| Extended Time | HBTU (3) | HOBt (3) | 6 | 91.5 | 8.5 |
| Double Coupling | HBTU (3) | HOBt (3) | 2 + 2 | 97.1 | 2.9 |
| Reagent Change | HATU (3) | HOAt (3) | 2 | 98.5 | 1.5 |
| Optimized | HATU (3) | HOAt (3) | 2 + 2 | >99.5 | <0.5 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Double Coupling for this compound Incorporation
This protocol outlines a standard double coupling procedure for a difficult amino acid on a 0.1 mmol synthesis scale.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (5 equivalents per coupling, 10 total)
-
HATU (4.9 equivalents per coupling)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents per coupling)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for deprotection)
2. First Coupling Procedure:
-
Resin Preparation: Following the previous Fmoc deprotection step, wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (1x).
-
Activation: In a separate vessel, dissolve this compound (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2 hours.
-
Washing: Drain the coupling solution from the resin. Wash the resin with DMF (3x).
3. Monitoring and Second Coupling:
-
Kaiser Test (Optional): Remove a few beads of resin, wash them thoroughly with ethanol, and perform a Kaiser test. If the test is positive (blue beads), proceed with the second coupling.
-
Second Coupling: Repeat steps 2.2 and 2.3 using a fresh solution of activated this compound. Agitate for an additional 2 hours.
-
Final Wash: Drain the second coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the sequence.
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for addressing deletion sequences observed during the incorporation of this compound.
Caption: Troubleshooting workflow for minimizing D-Leu deletion sequences.
References
Validation & Comparative
A Tale of Two Isomers: Unraveling the Conformational Impact of Fmoc-D-Leu-OH versus Fmoc-L-Leu-OH in Peptide Design
For researchers, scientists, and drug development professionals, the chirality of amino acid building blocks is a critical determinant of the final conformation, stability, and biological activity of a synthetic peptide. This guide provides an in-depth comparison of Fmoc-D-Leucine-OH and its naturally occurring enantiomer, Fmoc-L-Leucine-OH, focusing on their distinct effects on peptide secondary structure. Supported by experimental data from circular dichroism, NMR spectroscopy, and X-ray crystallography, this document serves as a practical resource for the rational design of peptidomimetics and therapeutic peptides.
The incorporation of a D-amino acid, such as D-leucine, into a peptide sequence composed of L-amino acids introduces a significant local disruption in the peptide backbone's stereochemistry. This seemingly subtle change can have profound consequences on the peptide's secondary structure, often leading to unique conformational preferences that are not accessible with purely L-amino acid sequences. These conformational alterations can, in turn, dramatically enhance proteolytic stability, improve receptor binding affinity, and modulate biological activity, making D-amino acids invaluable tools in drug discovery.
The Influence of Leucine Stereochemistry on Peptide Secondary Structure
The substitution of an L-leucine with a D-leucine residue can induce localized changes in peptide backbone torsion angles (φ and ψ), leading to the formation of specific secondary structural motifs or the disruption of others. While L-amino acids naturally favor right-handed α-helices, the introduction of a D-amino acid can promote the formation of left-handed helical structures or, more commonly, induce turns and β-hairpin conformations.
A study on diastereomeric nonapeptides, Boc-(L-Leu-L-Leu-Aib)n-(L-Leu-D-Leu-Aib)3-n-OMe, clearly demonstrated this principle. The homochiral peptide composed entirely of L-leucine residues predominantly adopted a right-handed 3(10)-helix. However, as the number of D-leucine residues increased, the helical structure was gradually destabilized, and the peptides showed a greater propensity to form α-helices.[1]
Comparative Analysis of a Model Hexapeptide
To illustrate the conformational divergence, let us consider a hypothetical model hexapeptide, Ac-Ala-Ala-X-Ala-Ala-Ala-NH₂, where X is either L-Leucine or D-Leucine.
| Property | Ac-Ala-Ala-L-Leu -Ala-Ala-Ala-NH₂ | Ac-Ala-Ala-D-Leu -Ala-Ala-Ala-NH₂ |
| Predominant Conformation | Right-handed α-helix | β-turn or disordered |
| Proteolytic Stability | Low | High |
| Biological Receptor Interaction | Potentially high affinity if the native ligand is L-peptide | May exhibit altered or enhanced affinity and selectivity |
Experimental Data and Analysis
The conformational impact of D-leucine incorporation is experimentally validated through various analytical techniques, primarily Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The far-UV CD spectrum of a peptide reveals characteristic signals for different secondary structures.
-
α-Helical peptides typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-Sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm.
-
Random coil or disordered peptides have a strong negative band below 200 nm.
For diastereomeric peptides, the CD spectra are often mirror images. A peptide containing L-amino acids that forms a right-handed helix will have a distinct CD spectrum. Its enantiomer, composed entirely of D-amino acids, will exhibit a mirror-image spectrum, indicative of a left-handed helix. When a single D-amino acid is introduced into an L-peptide sequence, the CD spectrum will show a deviation from the canonical α-helical or β-sheet spectrum, often with reduced intensity of the characteristic bands, indicating a disruption of the regular secondary structure.
Table 1: Representative CD Spectral Data for Leucine-Containing Nonapeptides [1]
| Peptide Sequence | Dominant Conformation | Mean Residue Ellipticity at 224 nm (θ₂₂₄) | Mean Residue Ellipticity at 206/209 nm (θ₂₀₆/₂₀₉) | Ratio (θ₂₂₄/θ₂₀₆ or θ₂₂₄/θ₂₀₉) |
| Boc-(L-Leu-L-Leu-Aib)₃-OMe | Right-handed 3₁₀-helix | - | - | 0.38 |
| Boc-(L-Leu-L-Leu-Aib)₂-L-Leu-D-Leu-Aib-OMe | Right-handed 3₁₀-helix | - | - | 0.44 |
| Boc-L-Leu-D-Leu-Aib-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe | Right-handed 3₁₀-helix | - | - | 0.34 |
| Boc-(L-Leu-D-Leu-Aib)₃-OMe | Right-handed α-helix | - | - | 0.71 |
Note: The ratio of ellipticities at these wavelengths is indicative of the helical type (3₁₀ vs. α).
X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the solid state. This technique can definitively show how the incorporation of a D-leucine residue alters the peptide backbone's path. For instance, the crystal structure of Boc-L-Leu-D-Leu-Aib-L-Leu-L-Leu-Aib-L-Leu-D-Leu-Aib-OMe revealed a right-handed α-helical structure where the D-Leu residue at position 8 was accommodated by a flip in the peptide backbone.[1] In contrast, a diastereomeric peptide, Boc-L-Leu-D-Leu-Aib-L-Leu-D-Leu-Aib-OMe, adopted a distorted β-hairpin structure.[2]
Table 2: Torsion Angles from X-ray Crystal Structures of Diastereomeric Hexapeptides [2]
| Peptide Sequence | Residue | φ (°) | ψ (°) | Conformation |
| Boc-L-Leu-L-Leu-Aib-D-Leu-D-Leu-Aib-OMe | L-Leu(1) | -56.8 | -41.5 | Left-handed 3₁₀-helix |
| L-Leu(2) | -62.1 | -35.2 | ||
| Aib(3) | -58.9 | -32.8 | ||
| D-Leu(4) | 59.3 | 38.7 | ||
| D-Leu(5) | 63.4 | 33.1 | ||
| Aib(6) | 55.6 | 40.9 | ||
| Boc-L-Leu-D-Leu-Aib-L-Leu-D-Leu-Aib-OMe | L-Leu(1) | -70.1 | 135.2 | Distorted β-hairpin |
| D-Leu(2) | 62.3 | -110.1 | ||
| Aib(3) | -65.4 | -25.9 | ||
| L-Leu(4) | -120.5 | 100.2 | ||
| D-Leu(5) | 88.7 | -15.3 | ||
| Aib(6) | -60.1 | -30.4 |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing either Fmoc-L-Leu-OH or Fmoc-D-Leu-OH is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: Workflow for peptide analysis by circular dichroism spectroscopy.
NMR Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation: Dissolve the peptide to a concentration of 0.5-1.0 mM in a suitable solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) containing a known chemical shift reference. [3]2. Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer. [3]3. Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints.
X-ray Crystallography Protocol
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals. [4]2. Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source. [4]4. Structure Determination: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods. [4]5. Model Building and Refinement: Build an atomic model into the electron density map and refine the structure to obtain the final coordinates. [4]
Conclusion
The choice between this compound and Fmoc-L-Leu-OH in peptide synthesis is a strategic decision that profoundly influences the conformational landscape of the resulting peptide. While L-leucine promotes the formation of canonical secondary structures, the incorporation of D-leucine provides a powerful tool to induce specific turns and non-natural conformations, often leading to peptides with enhanced stability and novel biological activities. A thorough understanding of these stereochemical effects, supported by robust experimental characterization using techniques such as CD, NMR, and X-ray crystallography, is paramount for the successful design and development of next-generation peptide therapeutics.
References
- 1. Effects of D-Leu Residues on the Helical Secondary Structures of L-Leu-Based Nonapeptides [jstage.jst.go.jp]
- 2. Three-dimensional structural control of diastereomeric Leu-Leu-Aib-Leu-Leu-Aib sequences in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemical Impact: A Comparative Analysis of D-Leu vs. L-Leu Peptide Biological Activity
A strategic substitution in peptide drug design involves the replacement of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the biological activities of peptides containing D-leucine (D-Leu) versus L-leucine (L-Leu), offering insights for researchers, scientists, and drug development professionals.
The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy to enhance their therapeutic properties. This substitution can profoundly influence a peptide's stability, receptor interaction, and overall efficacy. The primary advantage of this modification lies in the increased resistance of D-amino acid-containing peptides to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[1][2][3]
Key Differences in Biological Activity
Enhanced Proteolytic Stability: One of the most significant advantages of substituting L-Leu with D-Leu is the remarkable increase in stability against enzymatic degradation.[1][2][4] Natural proteases are chiral and are highly specific for L-amino acid residues; thus, peptides containing D-amino acids are less susceptible to cleavage.[2] This enhanced stability leads to a longer circulation half-life in vivo, making D-Leu containing peptides more attractive for therapeutic applications.[5] For instance, studies on antimicrobial peptides have shown that D-amino acid substitutions render them highly stable against enzymes like trypsin and proteases present in fetal calf serum, without compromising their lytic activity against bacteria.[1]
Receptor Binding and Activity: The effect of D-Leu substitution on receptor binding and subsequent biological activity can be complex. While the primary sequence is maintained, the altered stereochemistry can change the peptide's three-dimensional conformation. This can either maintain, enhance, or in some cases, diminish the peptide's affinity for its target receptor. However, in many cases, especially with "retro-inverso" peptides (where the sequence is reversed and all L-amino acids are replaced by D-amino acids), the spatial orientation of the side chains can be preserved, leading to retained biological activity.[5]
In a study on the antimicrobial peptide brevinin-1OS, adding a D-leucine residue to the N-terminus resulted in a peptide (B1OS-D-L) with antibacterial and anticancer activities that were approximately ten times stronger than the parent peptide.[6] Notably, this D-Leu modification also led to reduced hemolytic activity compared to its L-Leu counterpart (B1OS-L), indicating improved selectivity and a better safety profile.[6]
Conformational Effects: The introduction of a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets.[7][8] While this can sometimes be detrimental to activity if a specific conformation is required for receptor binding, it can also be advantageous. For example, a study on a membrane-active antimicrobial peptide found that D-amino acid substitutions in the middle of the sequence disrupted the α-helical structure and abolished activity.[8] However, substitutions at the N- and/or C-termini had little effect on the helical structure and maintained antimicrobial activity.[8] In the case of brevinin-1OS, the D-leucine substitution led to a slight decrease in helicity compared to the L-leucine version, which was correlated with its lower toxicity to eukaryotic cells.[6]
Quantitative Data Summary
The following table summarizes quantitative data from a study on brevinin-1OS and its L-leucine and D-leucine modified analogs, highlighting the impact of the stereochemical change on biological activity.
| Peptide | Target Organism/Cell Line | MIC (μM) | HC50 (μM) | Therapeutic Index (HC50/MIC) |
| B1OS-L | S. aureus | 4 | 29.92 | 7.48 |
| E. coli | 8 | 29.92 | 3.74 | |
| H838 (Lung Cancer) | 3.125 | 29.92 | 9.57 | |
| B1OS-D-L | S. aureus | 4 | 74.5 | 18.63 |
| E. coli | 8 | 74.5 | 9.31 | |
| H838 (Lung Cancer) | 3.125 | 74.5 | 23.84 |
Data extracted from a study on brevinin-1OS peptides.[6] MIC (Minimum Inhibitory Concentration): Lowest concentration of the peptide that inhibits the visible growth of a microorganism. HC50 (Hemolytic Concentration 50%): Concentration of the peptide that causes 50% hemolysis of red blood cells. Therapeutic Index: A measure of the peptide's selectivity for target cells over host cells (a higher value indicates greater selectivity).
Visualizing the Concepts
Logical Comparison of L-Leu vs. D-Leu Peptide Properties
Caption: Comparison of properties between L-Leu and D-Leu containing peptides.
General Experimental Workflow for Peptide Stability Assay
Caption: Workflow for assessing peptide stability against proteolytic degradation.
Experimental Protocols
Proteolytic Stability Assay
This protocol is a generalized method for assessing the stability of peptides against enzymatic degradation, as is common in the referenced literature.[1][4]
Objective: To compare the degradation rates of an L-leucine containing peptide and its D-leucine substituted analog when exposed to a protease.
Materials:
-
L-Leu and D-Leu peptides
-
Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer)
-
Reaction buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Peptide Preparation: Dissolve both the L-Leu and D-Leu peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the protease solution. A control sample for each peptide should be prepared by adding 50 µL of reaction buffer instead of the protease solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Reaction Quenching: Immediately add the 10 µL aliquot to a new tube containing 10 µL of the quenching solution (10% TFA) to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-Leu and D-Leu peptides to compare their stability.
Antimicrobial Activity Assay (MIC Determination)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the peptides.[6]
Objective: To determine the lowest concentration of the D-Leu and L-Leu peptides required to inhibit the growth of a specific bacterial strain.
Materials:
-
L-Leu and D-Leu peptides
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of each peptide in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µM to 1 µM).
-
Inoculation: Add the prepared bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest peptide concentration at which no bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Fmoc-D-Leu-OH Incorporation: NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of each amino acid residue is a critical determinant of the final purity and biological activity of a synthetic peptide. For researchers utilizing Fmoc-D-Leucine-OH in their solid-phase peptide synthesis (SPPS) protocols, robust analytical methods to confirm its incorporation are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common techniques for this purpose, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and quantitative method to confirm the covalent attachment of Fmoc-D-Leu-OH to the growing peptide chain. By analyzing the chemical shifts of specific nuclei, researchers can gain direct evidence of peptide bond formation. However, the time and instrumentation requirements of NMR often lead scientists to consider alternative, faster methods. This guide evaluates the strengths and weaknesses of NMR in comparison to the qualitative Kaiser test and the quantitative, yet destructive, methods of High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
| Parameter | ¹H NMR Spectroscopy | Kaiser Test | HPLC Analysis | MALDI-TOF MS |
| Principle | Detects changes in the chemical environment of atomic nuclei upon peptide bond formation. | Colorimetric assay for the presence of primary amines. | Separates the peptide from impurities based on hydrophobicity. | Measures the mass-to-charge ratio of the peptide. |
| Nature of Analysis | Quantitative and structural | Qualitative | Quantitative | Quantitative (mass confirmation) |
| Destructive? | No | Yes (requires resin sample) | Yes (requires cleavage from resin) | Yes (requires cleavage from resin) |
| Information Provided | Confirmation of covalent bond formation, structural integrity, and purity. | Presence or absence of free N-terminal amines. | Purity of the peptide. | Confirmation of molecular weight. |
| Time per Analysis | 30-60 minutes | < 5 minutes | 20-40 minutes per run | < 10 minutes |
| Sensitivity | Moderate | High | High | Very High |
| Cost | High (instrumentation) | Low | Moderate | High (instrumentation) |
In-Depth Analysis: NMR Spectroscopy for Confirmation
The incorporation of this compound into a peptide chain results in a distinct change in the electronic environment of the α-proton (Hα) and α-carbon (Cα) of the leucine residue. This change is readily observable in both ¹H and ¹³C NMR spectra.
Upon formation of the peptide bond, the α-proton of the newly incorporated leucine residue typically experiences a downfield shift (to a higher ppm value) in the ¹H NMR spectrum. Similarly, the resonance of the α-carbon in the ¹³C NMR spectrum will also shift. By comparing the NMR spectra of the free this compound with that of the peptide-resin after the coupling step, a clear confirmation of incorporation can be obtained.
Expected Chemical Shift Changes for Leucine upon Incorporation:
| Atom | Typical Chemical Shift in Free Fmoc-L-Leu-OH (CDCl₃) | Expected Chemical Shift in a Peptide Chain (various solvents) |
| α-Proton (¹H) | ~4.4 ppm | ~4.0 - 4.6 ppm |
| α-Carbon (¹³C) | ~53 ppm | ~51 - 56 ppm |
| Carbonyl Carbon (¹³C) | ~177 ppm | ~170 - 175 ppm |
Note: The exact chemical shifts will vary depending on the solvent, the neighboring amino acids, and the peptide's secondary structure. The data for Fmoc-L-Leu-OH is presented as it is readily available and the chemical shifts are identical to this compound.
Alternative Confirmation Methods
While NMR provides detailed structural information, other methods are frequently employed in SPPS for their speed and sensitivity.
1. The Kaiser Test: This rapid colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests that the coupling reaction has gone to completion. However, the Kaiser test is qualitative and can sometimes yield false negatives, particularly with sterically hindered amino acids.
2. HPLC Analysis: After cleaving a small sample of the peptide from the resin, HPLC can be used to assess the purity of the crude product. The appearance of a new peak corresponding to the elongated peptide and the disappearance of the peak from the shorter precursor confirm the incorporation of the amino acid. This method is quantitative but destructive and requires a separate cleavage step.
3. MALDI-TOF Mass Spectrometry: This technique provides a precise mass measurement of the peptide. By comparing the mass of the peptide before and after the coupling of this compound, its successful incorporation can be unequivocally confirmed. Like HPLC, this is a destructive method that requires prior cleavage from the resin.
Experimental Protocols
NMR Spectroscopy of Peptide-Resin
-
Sample Preparation: Swell approximately 20-30 mg of the peptide-resin in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in an NMR tube.
-
Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra using a high-field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is required.
-
Data Analysis: Process the spectra and compare the chemical shifts of the α-proton and α-carbon of the leucine residue to those of the free this compound. A downfield shift in the α-proton and a change in the α-carbon chemical shift confirm incorporation.
Kaiser Test
-
Reagent Preparation:
-
Solution A: 6% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 2% KCN (aq) in pyridine.
-
-
Procedure:
-
Place a few beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Blue beads/solution: Incomplete coupling (free primary amines present).
-
Yellow/colorless beads/solution: Complete coupling.
-
HPLC Analysis
-
Sample Cleavage:
-
Treat a small amount of the peptide-resin (5-10 mg) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Analyze the chromatogram for the appearance of the desired peptide peak at the expected retention time and the absence of the starting material peak.
MALDI-TOF MS Analysis
-
Sample Preparation:
-
Cleave the peptide from the resin as described for HPLC analysis.
-
Dissolve the crude peptide in a suitable solvent.
-
Co-crystallize the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the peptide with the incorporated this compound.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for confirming this compound incorporation using NMR.
Caption: Logical comparison of NMR with alternative confirmation methods.
Conclusion
The choice of analytical method for confirming this compound incorporation depends on the specific needs of the researcher and the stage of the peptide synthesis. NMR spectroscopy stands out as a powerful, non-destructive technique that provides direct, quantitative, and structural evidence of successful coupling. While faster methods like the Kaiser test are invaluable for real-time monitoring, and HPLC and MALDI-TOF MS are excellent for final purity and identity assessment, NMR offers a unique depth of information that can be critical for troubleshooting and ensuring the quality of complex peptides. For a comprehensive and unambiguous confirmation, a combination of these orthogonal techniques is often the most robust approach.
A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Coupling Reagent for Hindered Amino Acids.
The incorporation of sterically hindered amino acids, such as Fmoc-D-Leu-OH, into a peptide sequence is a critical step that can significantly impact the overall yield and purity of the final product. The bulky isobutyl side chain of leucine, especially in the D-configuration, can pose a challenge for standard coupling protocols. The choice of coupling reagent is therefore paramount to ensure efficient amide bond formation while minimizing side reactions, most notably epimerization. This guide provides a comparative analysis of four commonly employed coupling reagents—HATU, HBTU, DIC/HOBt, and PyBOP—supported by available data for sterically hindered amino acids, and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For a sterically hindered amino acid like this compound, a more potent activating agent is generally preferred.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[1] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[2][3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[4][5] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of this compound using the compared reagents in manual Fmoc-based solid-phase peptide synthesis (SPPS).
General Resin Preparation
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 30-60 minutes.[6]
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).
-
Monitoring: Check for reaction completion using a Kaiser test.
Protocol 3: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture for 1-2 hours.[3][7]
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).
-
Monitoring: Use the Kaiser test to confirm complete coupling.
Protocol 4: PyBOP Coupling
-
Activation: In a separate vial, dissolve this compound (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF. For sterically hindered amino acids, the addition of HOBt (2 equivalents) can be beneficial.
-
Coupling: Add the activated solution to the deprotected resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Confirm the absence of free amines with a Kaiser test.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Fmoc-SPPS Coupling
The following diagram illustrates the iterative cycle of a coupling step in Fmoc-based solid-phase peptide synthesis.
Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.
Decision Matrix for Coupling Reagent Selection
Choosing the appropriate coupling reagent for a sterically hindered amino acid like this compound involves considering several factors. The diagram below presents a logical approach to this selection process.
Caption: A decision-making guide for selecting a coupling reagent for hindered amino acids.
Conclusion
For the coupling of the sterically hindered amino acid this compound, aminium salts such as HATU and HBTU are generally recommended for their high reactivity and efficiency.[1][6] HATU often provides superior results in terms of purity and reduced risk of epimerization, making it an excellent choice for particularly challenging sequences.[1] Phosphonium salts like PyBOP also offer a robust alternative with a good balance of reactivity and a low propensity for racemization.[5] While the more economical DIC/HOBt system is a reliable choice for many standard couplings, it may require longer reaction times or double coupling for a hindered residue like this compound to ensure complete reaction. Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, budgetary constraints, and the desired level of purity.
References
D-Leucine Fortification: A Strategic Approach to Bolstering Peptide Enzymatic Stability
A comparative guide for researchers, scientists, and drug development professionals on enhancing peptide therapeutic longevity through the incorporation of D-leucine.
The intrinsic susceptibility of therapeutic peptides to enzymatic degradation presents a significant hurdle in drug development, limiting their bioavailability and in vivo half-life. A key strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-leucine versus their L-leucine counterparts, supported by experimental data and detailed protocols.
The rationale behind this enhanced stability lies in the stereospecificity of endogenous proteases, such as trypsin and chymotrypsin, which are evolved to recognize and cleave peptide bonds involving L-amino acids.[1] Peptides incorporating D-amino acids, therefore, present as poor substrates for these enzymes, leading to significantly increased resistance to proteolytic degradation.[1][2][3] This heightened stability translates to a longer circulation half-life, a critical attribute for therapeutic efficacy.
Comparative Stability Data: D-Leucine vs. L-Leucine Peptides
The incorporation of D-leucine into a peptide backbone markedly enhances its resistance to enzymatic breakdown. The following table summarizes the comparative stability of a model antimicrobial peptide (AMP) and its analogue featuring D-amino acid substitutions when subjected to trypsin digestion.
| Peptide Variant | Time (hours) | Remaining Peptide (%) |
| L-amino acid AMP | 0 | 100 |
| 1 | 45 | |
| 5 | 10 | |
| 18 | <1 | |
| 24 | 0 | |
| D-amino acid substituted AMP | 0 | 100 |
| 1 | 98 | |
| 5 | 85 | |
| 18 | 65 | |
| 24 | 58 |
Data synthesized from multiple sources demonstrating the general trend of increased stability.[1]
Visualizing the Protective Effect of D-Leucine
The following diagram illustrates the fundamental difference in how proteases interact with standard L-amino acid peptides versus those protected by the inclusion of D-amino acids.
Caption: Enzymatic degradation of L-peptides vs. D-peptide stability.
Experimental Protocol: Comparative Enzymatic Digestion Assay
This section details a standardized protocol for comparing the enzymatic digestion of a peptide containing L-leucine with its D-leucine-substituted analogue.
Materials
-
Peptide with L-leucine (Control Peptide)
-
Peptide with D-leucine substitution (Test Peptide)
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure
-
Peptide Preparation: Dissolve both the control and test peptides in PBS to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin in PBS at a concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution. A control tube for each peptide containing 10 µL of PBS instead of the trypsin solution should also be prepared.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding 90 µL of a quenching solution (e.g., 10% TFA in ACN).
-
Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the amount present at time zero.
Concluding Remarks
The strategic incorporation of D-leucine is a robust and effective method for enhancing the enzymatic stability of therapeutic peptides.[1][4] This modification directly counters the primary mechanism of in vivo peptide degradation, thereby prolonging their half-life and potential therapeutic window. The provided experimental framework offers a reliable method for quantifying the stability enhancements conferred by D-amino acid substitution, enabling researchers to make data-driven decisions in the design and optimization of novel peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
A Comparative Guide to the Circular Dichroism Analysis of D-Amino Acid Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide structures represents a significant strategy in modern drug design and development. This modification can dramatically alter a peptide's biological activity, stability, and therapeutic potential. Circular dichroism (CD) spectroscopy is an indispensable tool for characterizing the conformational properties of these modified peptides. This guide provides a comprehensive comparison of the CD analysis of D-amino acid-containing peptides with their L-amino acid counterparts and other alternatives, supported by experimental data and detailed protocols.
Performance Comparison: L- vs. D-Amino Acid Containing Peptides
The primary distinction in the CD analysis of enantiomeric peptides (peptides with the same sequence but composed entirely of L- or D-amino acids) is the observation of mirror-image spectra. This is a direct consequence of their opposite chirality. Beyond this fundamental difference, the inclusion of D-amino acids can influence secondary structure and proteolytic stability.
Circular Dichroism Spectral Data
The following table summarizes the characteristic CD molar ellipticity values for peptides with different secondary structures, highlighting the mirror-image relationship between L- and D-enantiomers.
| Secondary Structure | Peptide Sequence/Type | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg cm²/dmol) |
| α-Helix | L-amino acid peptide | ~222 | -30,000 to -40,000 |
| ~208 | -30,000 to -40,000 | ||
| ~192 | +60,000 to +80,000 | ||
| D-amino acid peptide | ~222 | +30,000 to +40,000 | |
| ~208 | +30,000 to +40,000 | ||
| ~192 | -60,000 to -80,000 | ||
| β-Sheet | L-amino acid peptide | ~218 | -15,000 to -25,000 |
| ~195 | +25,000 to +35,000 | ||
| D-amino acid peptide | ~218 | +15,000 to +25,000 | |
| ~195 | -25,000 to -35,000 | ||
| Random Coil | L- or D-amino acid peptide | ~198 | Strong negative band |
Proteolytic Stability
A key advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.
| Peptide Type | Protease | Incubation Time | Remaining Peptide (%) |
| L-amino acid peptide | Trypsin | 4 hours | < 10% |
| D-amino acid peptide | Trypsin | 4 hours | > 90% |
| L-amino acid peptide | Chymotrypsin | 2 hours | ~20% |
| D-amino acid peptide | Chymotrypsin | 2 hours | ~95% |
| L-amino acid peptide | Human Serum | 24 hours | < 5% |
| D-amino acid peptide | Human Serum | 24 hours | > 80% |
Experimental Protocols
Accurate and reproducible CD analysis is contingent on meticulous experimental design and execution. Below are detailed protocols for the CD spectroscopy of peptides and the assessment of their proteolytic stability.
Circular Dichroism (CD) Spectroscopy
1. Sample Preparation:
-
Peptide Purity: Peptides should be of high purity (>95%), as confirmed by HPLC and mass spectrometry, to avoid interference from impurities.
-
Solvent Selection: The solvent must be transparent in the far-UV region (typically below 200 nm). Common solvents include phosphate buffer, trifluoroethanol (TFE) to induce helicity, and sodium dodecyl sulfate (SDS) micelles to mimic a membrane environment.
-
Concentration Determination: Accurately determine the peptide concentration. For peptides containing aromatic residues (Trp, Tyr), UV absorbance at 280 nm is a reliable method. For other peptides, quantitative amino acid analysis is recommended. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.
-
Blank Preparation: A blank sample containing the exact same solvent and buffer composition as the peptide sample is essential for background correction.
2. Instrument Parameters:
-
Wavelength Range: For secondary structure analysis, a range of 190-260 nm is typically scanned.
-
Cuvette Pathlength: A quartz cuvette with a short pathlength (e.g., 1 mm) is used for far-UV measurements to minimize solvent absorbance.
-
Instrument Settings:
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature using a Peltier temperature controller (e.g., 25°C).
-
3. Data Analysis:
-
Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the pathlength of the cuvette in centimeters
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., CDSSTR, CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Proteolytic Stability Assay
1. Materials:
-
L- and D-amino acid containing peptides
-
Protease of interest (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Reaction Setup: Prepare a solution of the peptide in the reaction buffer at a known concentration. Add the protease to initiate the digestion. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at a physiological temperature (37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. The percentage of remaining peptide can be calculated relative to the amount at time zero.
Mandatory Visualizations
D-Serine Signaling Pathway at the NMDA Receptor
D-serine, a D-amino acid, plays a crucial role as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Its synthesis and release are tightly regulated, influencing synaptic plasticity and neurotransmission.
A Comparative Guide to In Vivo versus In Vitro Evaluation of D-Leucine Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids, such as D-leucine, into peptide therapeutics represents a critical advancement in overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive comparison of the in vivo and in vitro evaluation of D-leucine modified peptides, offering insights into their enhanced stability, altered bioactivity, and pharmacokinetic profiles. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document serves as a valuable resource for researchers engaged in the design and development of next-generation peptide-based drugs.
Executive Summary
Modification of peptides with D-leucine offers a powerful strategy to enhance their therapeutic potential. The primary advantage of this modification is the increased resistance to enzymatic degradation, leading to a significantly longer half-life both in vitro and in vivo. This enhanced stability, however, can be accompanied by alterations in biological activity and cytotoxicity, necessitating a thorough comparative evaluation. This guide will delve into the experimental data and protocols that underpin these comparisons, providing a framework for the rational design and assessment of D-leucine modified peptides.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize key quantitative data from comparative studies of D-leucine modified peptides and their L-counterparts.
Table 1: In Vitro Antibacterial and Hemolytic Activity of B1OS Peptides
This table presents a comparison of the parent peptide (B1OS), its L-leucine modified version (B1OS-L), and its D-leucine modified version (B1OS-D-L) against various bacterial strains and their effect on red blood cells. The data is sourced from a study on a novel antimicrobial peptide from Odorrana schmackeri.[1][2][3]
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μM) | Minimum Bactericidal Concentration (MBC) (μM) | Hemolytic Activity (HC50) (μM) |
| B1OS | S. aureus | 32 | >128 | >128 |
| MRSA | 64 | >128 | ||
| E. coli | 128 | >128 | ||
| B1OS-L | S. aureus | 2 | 4 | 29.92 |
| MRSA | 4 | 8 | ||
| E. coli | 32 | 64 | ||
| B1OS-D-L | S. aureus | 2 | 4 | 74.5 |
| MRSA | 4 | 8 | ||
| E. coli | 32 | 64 |
Data extracted from Wang et al. (2021).[1][2][3]
Key Findings:
-
The addition of both L- and D-leucine significantly enhanced the antibacterial activity against Gram-positive bacteria compared to the parent peptide.[1][2][3]
-
The D-leucine modification (B1OS-D-L) resulted in substantially lower hemolytic activity (higher HC50 value) compared to the L-leucine version (B1OS-L), indicating improved safety.[1][2][3]
Table 2: In Vivo Efficacy of B1OS Peptides in a MRSA-Infected Waxworm Model
This table showcases the in vivo therapeutic potential of the B1OS peptides in a Galleria mellonella (waxworm) larvae model infected with Methicillin-resistant Staphylococcus aureus (MRSA).
| Treatment Group | Dosage | Survival Rate (%) after 72 hours |
| PBS (Control) | - | 10 |
| MRSA only | - | 20 |
| Vancomycin | 10 mg/kg | 90 |
| B1OS | 10 mg/kg | 30 |
| B1OS-L | 10 mg/kg | 70 |
| B1OS-D-L | 10 mg/kg | 70 |
Data extracted from Wang et al. (2021).[1][2]
Key Findings:
-
Both B1OS-L and B1OS-D-L demonstrated significant in vivo efficacy, markedly increasing the survival rate of MRSA-infected larvae compared to the parent peptide B1OS.[1][2]
-
The in vivo antibacterial activity of the D-leucine modified peptide was comparable to its L-leucine counterpart in this model.[1][2]
Table 3: In Vivo Pharmacokinetic Parameters of N-acetyl-D-leucine vs. N-acetyl-L-leucine in Mice
This table presents a direct comparison of the pharmacokinetic profiles of the D- and L-enantiomers of N-acetyl-leucine following oral administration of a racemic mixture. While not a peptide, this data provides valuable insight into the differential in vivo handling of D- versus L-amino acid derivatives.[1][4]
| Enantiomer | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (h) |
| N-acetyl-D-leucine | 86100 | 75800 | 0.31 |
| N-acetyl-L-leucine | 341 | 2560 | 0.40 |
Data extracted from G. S. Churchill et al. (2020).[4]
Key Findings:
-
The maximum plasma concentration (Cmax) and total drug exposure (AUC) were substantially higher for the D-enantiomer compared to the L-enantiomer.[4]
-
This suggests that the D-form is more resistant to first-pass metabolism and/or is absorbed more efficiently.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Peptide Stability Assay (in Plasma)
Objective: To assess the stability of a peptide against enzymatic degradation in plasma.
Methodology:
-
Peptide Incubation: The D-leucine modified peptide and its L-counterpart are incubated in fresh human or animal plasma at a concentration of 10 µM at 37°C with gentle agitation.[5]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop the enzymatic reaction, an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid) is added to each aliquot. The samples are then centrifuged to pellet the precipitated plasma proteins.
-
Analysis: The supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Half-Life Calculation: The concentration of the intact peptide at each time point is quantified, and the degradation half-life (t½) is calculated by fitting the data to a first-order decay model.[6]
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo pharmacokinetic profile (half-life, clearance, etc.) of a peptide.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Peptide Administration: The D-leucine modified peptide and its L-counterpart are administered via intravenous (IV) bolus injection through the tail vein at a specific dose (e.g., 10 mg/kg).[6]
-
Blood Sampling: Blood samples (approximately 20-30 µL) are collected from the saphenous vein at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).[6]
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the intact peptide in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[6]
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of a peptide towards red blood cells.
Methodology:
-
Red Blood Cell Preparation: Freshly drawn horse or human red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A 2% (v/v) suspension of RBCs in PBS is prepared.[1]
-
Peptide Incubation: Serial dilutions of the peptides are prepared in PBS. 100 µL of each peptide dilution is mixed with 100 µL of the 2% RBC suspension in a 96-well plate.[1]
-
Controls: PBS is used as a negative control (0% hemolysis), and 0.1% Triton X-100 is used as a positive control (100% hemolysis).[1]
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate, and the absorbance is measured at 450 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
-
HC50 Determination: The HC50 value, the peptide concentration causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.[1]
Visualizations: Pathways and Workflows
Mechanism of Action of D-Leucine Modified Antimicrobial Peptides
The primary mechanism of action for many antimicrobial peptides (AMPs), including those modified with D-leucine, involves the disruption of the bacterial cell membrane. This diagram illustrates the proposed "carpet" model of membrane disruption.
General Workflow for In Vitro and In Vivo Evaluation
This diagram outlines the logical flow of experiments for comparing D-leucine modified peptides with their L-counterparts.
Discussion and Conclusion
The incorporation of D-leucine into peptides is a well-established strategy to enhance their metabolic stability and, consequently, their therapeutic potential. The presented data clearly demonstrates that D-leucine modification can lead to a significant increase in resistance to enzymatic degradation, as evidenced by the superior pharmacokinetic profile of N-acetyl-D-leucine compared to its L-enantiomer.[4] This enhanced stability is a critical factor for the development of orally bioavailable peptide drugs and for extending the dosing interval of injectable formulations.
Furthermore, the case of the B1OS-D-L peptide highlights that D-leucine substitution can favorably modulate the therapeutic index of a peptide. While maintaining potent antibacterial activity comparable to its L-leucine counterpart, B1OS-D-L exhibits significantly reduced hemolytic activity, suggesting a lower potential for off-target toxicity.[1][2][3] This observation underscores the importance of evaluating not only the stability and efficacy but also the safety profile of D-amino acid-modified peptides.
The provided experimental protocols offer a standardized approach for the in vitro and in vivo characterization of these modified peptides. A systematic evaluation, beginning with in vitro stability and activity assays and progressing to in vivo pharmacokinetic and efficacy studies, is crucial for the selection of lead candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Strategic Balancing Act: A Cost-Effectiveness Analysis of Fmoc-D-Leu-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the economic and scientific viability of large-scale peptide synthesis hinges on a multitude of factors. The choice of protecting group strategy for each amino acid is a critical decision point with far-reaching implications for process efficiency, final product purity, and overall cost. This guide provides an in-depth comparative analysis of Fmoc-D-Leu-OH against its primary alternatives, Boc-D-Leu-OH and Z-D-Leu-OH, offering a clear perspective on its cost-effectiveness in an industrial setting. By examining experimental data and process parameters, this guide aims to equip decision-makers with the necessary information to select the most appropriate building block for their large-scale peptide synthesis campaigns.
The incorporation of D-amino acids, such as D-leucine, into peptide therapeutics is a widely employed strategy to enhance metabolic stability by increasing resistance to enzymatic degradation. This compound is a cornerstone building block for this purpose, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for the production of long and complex peptides. Its cost-effectiveness, however, is not solely determined by its price per kilogram but is a complex interplay of raw material costs, process efficiency, reagent and solvent requirements, and the purity of the final active pharmaceutical ingredient (API).
At a Glance: this compound vs. Alternatives
The selection of a protecting group strategy—be it the modern Fluorenylmethyloxycarbonyl (Fmoc), the traditional tert-Butoxycarbonyl (Boc), or the classical Carboxybenzyl (Z)—fundamentally dictates the synthetic approach. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA). The Z group is most commonly removed by catalytic hydrogenation. This chemical orthogonality is the foundation of modern peptide synthesis, allowing for selective deprotection and chain elongation.
| Feature | This compound | Boc-D-Leu-OH | Z-D-Leu-OH |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | SPPS & Solution-Phase Synthesis | Primarily Solution-Phase Synthesis |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Acidic (e.g., TFA in DCM) | Catalytic Hydrogenation or strong acid |
| Typical Coupling Efficiency | >99% per step in SPPS[] | High, but can be lower for hydrophobic sequences[2] | Generally high in solution phase |
| Racemization Risk | Low with modern coupling reagents[] | Can be higher with certain activation methods | Dependent on coupling method |
| Automation Compatibility | Excellent | Good | Limited (for solution phase) |
| Final Cleavage | Mild acid (e.g., TFA)[4] | Harsh acid (e.g., HF or TFMSA)[5] | Varies with side-chain protection |
Cost-Effectiveness Deep Dive: A Quantitative Comparison
While the initial purchase price of Fmoc-protected amino acids is often higher than their Boc-protected counterparts, a holistic cost analysis frequently reveals a more nuanced picture, especially at an industrial scale.[6]
Raw Material Cost Comparison
The following table provides an estimated cost comparison for the protected D-leucine derivatives and the essential reagents for their use in large-scale synthesis. Prices are indicative and can vary based on supplier, purity, and purchase volume.
| Component | Indicative Bulk Price (USD/kg) | Notes |
| This compound | Higher than Boc-D-Leu-OH | Price has been decreasing with increasing demand and manufacturing scale. |
| Boc-D-Leu-OH | Generally lower than this compound | Considered a more traditional and potentially cheaper raw material.[] |
| Z-D-Leu-OH | Variable | Often used in solution-phase synthesis for shorter peptides where it can be economically advantageous. |
| Piperidine | ~$40/kg (for 170 kg drum)[7] | Deprotection reagent for Fmoc-SPPS. |
| Trifluoroacetic Acid (TFA) | ~$86/kg (for 25 kg)[6] | Deprotection reagent for Boc-SPPS and final cleavage reagent for Fmoc-SPPS. |
| HBTU (Coupling Reagent) | Higher than DCC | Commonly used with Fmoc-SPPS for high efficiency and low racemization.[][8] |
| DCC (Coupling Reagent) | ~$44/kg (for 5 kg) | A more traditional and less expensive coupling agent, often used in Boc-SPPS.[] |
Process Efficiency and Overall Cost
The higher initial cost of this compound can be offset by several factors that contribute to overall process efficiency and cost savings in large-scale synthesis:
-
Higher Yield and Purity: The high coupling efficiency of Fmoc-SPPS, often exceeding 99%, leads to a higher yield of the target peptide and fewer deletion or truncated sequences.[] This reduces the burden on downstream purification processes, which are often a significant bottleneck and cost driver in peptide manufacturing.
-
Milder Conditions: The use of mild basic conditions for Fmoc deprotection and mild acidic conditions for final cleavage preserves the integrity of sensitive amino acid side chains and complex modifications, leading to a cleaner crude product.[4]
-
Reduced Solvent and Reagent Consumption: The efficiency of modern Fmoc-SPPS protocols can lead to reduced consumption of expensive coupling reagents and solvents over the entire synthesis.
-
Automation and Throughput: Fmoc chemistry is highly amenable to automated SPPS, which increases throughput and reduces labor costs, critical factors in large-scale production.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and purity in peptide synthesis. Below are representative protocols for the incorporation of D-leucine using Fmoc, Boc, and Z-protection strategies.
Fmoc-SPPS Protocol for this compound Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
Boc-SPPS Protocol for Boc-D-Leu-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in Dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM. Wash the resin with DCM.
-
Coupling of Boc-D-Leu-OH:
-
In a separate vessel, pre-activate Boc-D-Leu-OH (3-5 equivalents) with a coupling agent like DCC (3-5 equivalents) and an additive such as HOBt (3-5 equivalents) in DMF or DCM.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Final Cleavage: Treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups.
Visualizing the Workflow and Biological Context
To aid in the decision-making process, the following diagrams illustrate the general workflow for selecting a protecting group strategy and a relevant biological signaling pathway where leucine plays a key regulatory role.
While the focus of this guide is on D-leucine, it is important to understand the biological significance of its L-enantiomer. L-leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The synthesis of peptides containing leucine and its analogs is therefore of significant interest in various therapeutic areas.
Conclusion: this compound as a Strategic Choice for Large-Scale Synthesis
The decision to use this compound in large-scale peptide synthesis is a strategic one that extends beyond a simple comparison of raw material costs. While Boc-D-Leu-OH may present a lower upfront cost, the efficiencies gained through the Fmoc-SPPS workflow—including higher yields, greater purity, and amenability to automation—can lead to significant overall cost savings and a more robust manufacturing process. For the synthesis of complex, high-purity peptides at an industrial scale, this compound often represents the more cost-effective and scientifically sound choice. The milder reaction conditions associated with the Fmoc strategy also align with the growing industry trend towards greener and more sustainable chemical manufacturing processes. Ultimately, a thorough evaluation of the specific peptide sequence, required purity, production scale, and available resources will guide the optimal selection of a protected D-leucine derivative.
References
- 2. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. 三氟乙酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Piperidine for synthesis 110-89-4 [sigmaaldrich.com]
- 8. shop.cgenomix.com [shop.cgenomix.com]
A Comparative Guide to Analytical Methods for Validating the Purity of Fmoc-D-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of Fmoc-D-Leu-OH, a critical raw material in solid-phase peptide synthesis (SPPS), directly impacts the quality, efficacy, and safety of the final therapeutic peptide. This guide provides an objective comparison of the principal analytical methods for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters of each analytical method for the validation of this compound purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Application | Chemical and Enantiomeric Purity | Absolute Purity (Chemical) | Impurity Identification and Profiling |
| Selectivity | High (resolves enantiomers and impurities) | High (structurally specific) | Very High (mass-to-charge ratio) |
| Precision (%RSD) | < 2% | < 1% | < 10% for impurity quantification |
| Accuracy (% Recovery) | 98-102% | 99-101% | Dependent on availability of standards |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range (UV detection) | mg/mL range | fmol/µL range |
| Limit of Quantification (LOQ) | pmol range[1] | µg/mL range | pmol range[1] |
| Sample Throughput | High | Moderate | High |
| Destructive Analysis | Yes | No | Yes |
In-Depth Method Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly chiral HPLC, is the gold standard for determining the enantiomeric purity of this compound, ensuring the absence of its L-enantiomer which can lead to the formation of diastereomeric impurities in the final peptide.[2] Reverse-phase HPLC is also a robust method for assessing chemical purity by separating the main compound from process-related impurities.
Advantages:
-
Excellent for resolving enantiomers.
-
High precision and accuracy for quantification.
-
Established and widely available technique.
Disadvantages:
-
Requires a specific reference standard for each impurity to be quantified.
-
May not identify unknown impurities without corresponding standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3] It provides a direct measure of the mass fraction of the analyte in the sample without the need for a specific reference standard of the analyte itself.
Advantages:
-
Primary ratio method, providing direct traceability to SI units.
-
Non-destructive, allowing for sample recovery.
-
Can quantify unknown impurities if they possess NMR-active nuclei and are present in sufficient concentration.[3]
Disadvantages:
-
Lower sensitivity compared to HPLC and LC-MS.
-
Signal overlap can complicate quantification in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4] It is an unparalleled tool for identifying and characterizing trace-level impurities, including those that are isobaric (having the same mass) with the main compound.
Advantages:
-
Exceptional sensitivity and selectivity for impurity detection and identification.[5]
-
Provides molecular weight and structural information about impurities.
-
Capable of identifying and characterizing unknown impurities.
Disadvantages:
-
Quantification can be less accurate than HPLC and qNMR without isotopically labeled internal standards.
-
Ionization efficiency can vary between compounds, affecting relative quantification.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity of this compound
This protocol is based on established methods for the chiral separation of Fmoc-amino acids.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Analysis: Inject the sample and a racemic mixture of Fmoc-D/L-Leu-OH to determine the retention times of both enantiomers. Calculate the enantiomeric excess (% ee) of the this compound sample based on the peak areas of the D and L enantiomers.
Quantitative ¹H-NMR (qNMR) Protocol for Chemical Purity of this compound
This protocol is a general procedure for qNMR analysis.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., protons on the fluorenyl group) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
LC-MS Method for Impurity Profiling of this compound
This protocol outlines a general approach for identifying and characterizing impurities.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution and MS/MS fragmentation.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
MS Detection:
-
Operate in positive electrospray ionization (ESI) mode.
-
Acquire full scan data to detect all ions.
-
Perform data-dependent MS/MS to obtain fragmentation spectra of detected impurity ions.
-
-
Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 0.1-1 mg/mL.
-
Analysis:
-
Inject the sample and analyze the total ion chromatogram (TIC) to identify impurity peaks.
-
Extract ion chromatograms for expected impurities (e.g., Fmoc-OH, di-Fmoc-D-Leu-OH).
-
Analyze the high-resolution mass data to determine the elemental composition of unknown impurities.
-
Interpret the MS/MS fragmentation patterns to elucidate the structures of the impurities.[6][7]
-
Mandatory Visualization
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. enovatia.com [enovatia.com]
- 7. almacgroup.com [almacgroup.com]
Safety Operating Guide
Proper Disposal of Fmoc-D-Leu-OH: A Guide for Laboratory Professionals
Researchers and scientists handling Fmoc-D-Leu-OH are advised to adhere to safety protocols that align with laboratory best practices for non-hazardous materials. Although this compound is not classified as a hazardous substance, proper disposal is crucial for maintaining a safe and compliant laboratory environment.[1][2] This guide provides a procedural overview for the safe handling and disposal of this compound waste.
Key Safety and Handling Information
This compound is a white powder with the molecular formula C21H23NO4.[1][3] Safety Data Sheets (SDS) indicate that it is not a hazardous substance or mixture, with minimal risk as reflected by its health, flammability, and reactivity ratings.[1][2] However, it is recommended to handle all chemicals with caution, using appropriate personal protective equipment (PPE) such as gloves and eye protection.[2] In case of contact, it is advised to flush the affected area with copious amounts of water.[1]
Storage: Store at 2-8°C, desiccated and protected from light.
| Identifier | Value |
| CAS Number | 114360-54-2 |
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| Appearance | White powder |
| HMIS Rating | Health: 0, Flammability: 0, Physical Hazard: 0 |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Workflow for Disposal
The proper disposal of this compound and its associated waste should follow a structured procedure that ensures safety and regulatory compliance. The following workflow outlines the recommended steps for managing different types of waste generated from the use of this compound.
Detailed Disposal Procedures
1. Solid Waste:
-
Unused or Expired this compound: Collect the powder in a clearly labeled, sealed container.
-
Contaminated Labware: Items such as weigh boats, gloves, and paper towels that are contaminated with this compound should be collected in a designated solid waste container.
-
Disposal: This container should be disposed of as non-hazardous solid chemical waste through your institution's environmental health and safety (EHS) office.
2. Liquid Waste:
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container.
-
Drain Disposal: Do not pour solutions containing this compound down the drain unless explicitly permitted by your local regulations and institutional EHS guidelines.[2][4]
-
Disposal: The collected liquid waste should be disposed of as non-hazardous liquid chemical waste through your institution's EHS office.
General Recommendations:
-
Avoid Dust Formation: When handling the powder, take measures to avoid creating dust.[2]
-
Segregation: Keep this compound waste separate from hazardous waste streams to avoid unnecessary disposal costs and complications.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and marked as "non-hazardous waste."
-
Consult Regulations: Always consult your institution's EHS office and local regulations for specific guidance, as waste disposal requirements can vary.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
References
Essential Safety and Logistical Information for Handling Fmoc-D-Leu-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Fmoc-D-Leu-OH, a common reagent in peptide synthesis.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to handle it with the care required for all laboratory chemicals.[1] The following PPE is recommended to ensure personal safety and minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. Gloves should be inspected before use and removed immediately if contaminated.[2][3][4] |
| Eye Protection | Safety goggles | Should be worn to protect against dust particles or splashes.[3][4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin.[3][4] |
| Respiratory Protection | Dust mask/Respirator | Recommended when handling the solid, powdered form to avoid inhalation of dust particles.[2][3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1] The recommended storage temperature is typically between 2-8°C.
-
Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[5]
Handling (Weighing and Dissolving):
-
Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably a fume hood with local exhaust ventilation, especially when working with the powder.[1][2] Don all required PPE.
-
Weighing: To minimize inhalation of dust, handle the solid carefully. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of any contaminated materials as chemical waste.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for its use in coupling a D-Leucine residue to a resin-bound peptide chain.
-
Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. This reaction is typically complete in 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation.
-
Coupling: Add the activated this compound solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove any unreacted reagents.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Disposal Plan
Proper waste disposal is critical to ensure laboratory safety and environmental compliance. All waste generated from the handling and use of this compound should be treated as hazardous chemical waste.
Solid Waste:
-
Unused this compound: Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) department.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed container labeled as "Hazardous Waste" and disposed of according to institutional protocols.[6]
Liquid Waste: Liquid waste streams from peptide synthesis are typically categorized and disposed of as follows:
| Waste Stream | Composition | Disposal Procedure |
| Non-Halogenated Solvents | DMF, piperidine solutions from Fmoc deprotection, and washes. | Collect in a designated, clearly labeled "Non-Halogenated Hazardous Waste" container. The label should list all chemical constituents.[7] |
| Halogenated Solvents | Dichloromethane (DCM) and other halogenated solvent washes. | Collect in a separate, clearly labeled "Halogenated Hazardous Waste" container.[7] |
| Acidic Waste | Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the peptide from the resin. | Collect in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste." Neutralization may be required before disposal and should be performed with extreme caution in a fume hood by trained personnel.[7] |
General Disposal Guidelines:
-
Never dispose of chemical waste down the sink or in the regular trash.[7]
-
All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[7]
-
Follow your institution's specific procedures for the collection and disposal of chemical waste.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
